molecular formula C13H23NO3 B567638 tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363383-18-9

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B567638
CAS No.: 1363383-18-9
M. Wt: 241.331
InChI Key: NQHGYUZNWXIZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGYUZNWXIZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744251
Record name tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-18-9
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1363383-18-9

This technical guide provides a comprehensive overview of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a plausible synthetic route, and its significant roles as an autotaxin (ATX) inhibitor and a component of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a spirocyclic azanonane core functionalized with a hydroxyl group and protected by a tert-butyloxycarbonyl (Boc) group. This structure imparts unique conformational rigidity, making it an attractive scaffold for designing targeted therapeutic agents. While extensive experimental data is not publicly available, predicted physicochemical properties provide valuable insights for its handling and application.

PropertyValueSource
Molecular Formula C13H23NO3[1]
Molecular Weight 241.33 g/mol [2]
Boiling Point (Predicted) 350.7 ± 42.0 °C[1]
Density (Predicted) 1.12 ± 0.1 g/cm³[1]
pKa (Predicted) 15.07 ± 0.20[1]
LogP (Predicted) 2.1584[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Topological Polar Surface Area (TPSA) 49.77 Ų[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][3]
Appearance Off-White Powder[4]

Synthesis and Experimental Protocols

Synthesis of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (Precursor)

A documented synthesis for a related compound, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, provides a strong basis for the synthesis of the desired precursor.[5] This would likely involve a cycloaddition reaction followed by appropriate functional group manipulations.

Reduction of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate to this compound

The reduction of the ketone precursor is a standard chemical transformation to yield the target alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Experimental Protocol:

  • Dissolution: Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be in slight excess relative to the ketone.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and the borate ester intermediate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Biological Significance and Applications

This spirocyclic compound is a valuable asset in drug discovery, primarily due to its roles as an autotaxin inhibitor and a linker in PROTAC technology.

Autotaxin (ATX) Inhibition

Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and survival.[1] Overactivity of the ATX-LPA signaling axis is implicated in cancer and fibrotic diseases. This compound has been identified as an inhibitor of ATX, making it a promising scaffold for the development of therapeutics targeting these conditions.

ATX-LPA Signaling Pathway

ATX_LPA_Signaling ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production LPAR LPA Receptor (LPAR) (GPCR) LPA->LPAR Binding G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation Downstream Downstream Signaling (PLC, PI3K/Akt, RhoA) G_protein->Downstream Activation Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to Inhibitor tert-Butyl 7-hydroxy-2-azaspiro [3.5]nonane-2-carboxylate Inhibitor->ATX Inhibition

Caption: Inhibition of the ATX-LPA signaling pathway.

PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The unique, rigid structure of this compound makes it an ideal linker component, providing precise spatial orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.

General PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_workflow PROTAC-mediated Protein Degradation cluster_linker Linker Component POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycling->PROTAC Re-use Linker tert-Butyl 7-hydroxy-2-azaspiro [3.5]nonane-2-carboxylate Linker->PROTAC Incorporated into

Caption: The role of the spirocyclic compound as a PROTAC linker.

Analytical Data Summary

Detailed experimental analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is not widely available in public databases. Commercial suppliers may provide this data upon request with a purchase. The table below summarizes the key identifiers for this compound.

Data TypeIdentifierSource
CAS Number 1363383-18-9[1]
Synonyms 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-diMethylethyl ester; 7-Hydroxy-2-azaspiro[3.5]nonane-2-carboxylic acid 1,1-dimethylethyl ester; 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane[1]
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(O)CC2[2]
InChI InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3

Safety Information

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. As a compound intended for research and development, it should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment.

Conclusion

This compound is a strategically important molecule in modern medicinal chemistry. Its unique spirocyclic structure offers a rigid scaffold that is highly valuable for the design of potent and selective ATX inhibitors and as a linker in the rapidly advancing field of PROTACs. While a wealth of experimental data is yet to be published, the foundational information presented in this guide provides a strong basis for its application in the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its therapeutic potential.

References

A Technical Guide to 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

Precise experimental data for 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane is not extensively available in published literature. The following table summarizes the available and predicted physical properties to offer a foundational understanding of this compound.

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₃[1]
Molecular Weight 241.33 g/mol [2][3]
Appearance Off-white powder (predicted)Inferred from related compounds
Melting Point Not available[1]
Boiling Point 350.7 ± 42.0 °C (Predicted)[1][3]
Density 1.12 ± 0.1 g/cm³ (Predicted)[1][3]
Solubility Not available[1]
Storage Sealed in a dry environment at room temperature or refrigerated (2-8°C).[1][2][4]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the preparation of the analogous ketone, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. The synthesis would likely proceed via a [2+2] cycloaddition followed by a reduction of the resulting ketone.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane.

G Proposed Synthesis Workflow cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Ketone Reduction start N-Boc-4-methylenepiperidine reagent1 Trichloroacetyl chloride, Zn/Cu intermediate tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate reagent1->intermediate [2+2] Cycloaddition reagent2 Reducing agent (e.g., NaBH₄) final_product 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane reagent2->final_product Reduction

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

The following protocol is adapted from the synthesis of the ketone intermediate.

Materials:

  • N-Boc-4-methylenepiperidine

  • Trichloroacetyl chloride

  • Zinc-copper couple (Zn/Cu)

  • Anhydrous diethyl ether or similar solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-methylenepiperidine in anhydrous diethyl ether, add the zinc-copper couple.

  • Slowly add a solution of trichloroacetyl chloride in diethyl ether to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

Proposed Experimental Protocol: Reduction to 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

Materials:

  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or ethanol as solvent

  • Deionized water

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in portions.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the careful addition of deionized water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography to obtain pure 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane.

Potential Biological Activity and Signaling Pathway

2-Boc-7-hydroxy-2-azaspiro[3.5]nonane has been cited by commercial suppliers as a potential inhibitor of autotaxin (ATX). ATX is a secreted enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer progression and fibrosis.

Autotaxin (ATX) Signaling Pathway

The diagram below illustrates the central role of ATX in the production of LPA and its subsequent downstream signaling through G protein-coupled receptors (GPCRs).

G Autotaxin (ATX) Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane (Potential Inhibitor) Inhibitor->ATX Inhibition LPAR LPA Receptors (LPARs) (GPCRs) LPA->LPAR Activation Signaling Downstream Signaling Pathways (e.g., Rho, PI3K/Akt, MAPK) LPAR->Signaling Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Response

Caption: The ATX-LPA signaling axis and potential inhibition.

Inhibition of ATX by molecules such as 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane would lead to a reduction in LPA levels, thereby attenuating the downstream signaling pathways that contribute to cell proliferation, migration, and survival. This mechanism makes ATX an attractive therapeutic target for various diseases.

Conclusion

2-Boc-7-hydroxy-2-azaspiro[3.5]nonane is a spirocyclic compound with potential applications in drug discovery, particularly as an inhibitor of the autotaxin enzyme. While experimentally determined physical data is limited, this guide provides a summary of the available information and a plausible synthetic route. Further research is warranted to fully characterize this molecule and validate its biological activity, which could pave the way for its development in therapeutic contexts targeting the ATX-LPA signaling pathway.

References

Unraveling the Enigmatic Landscape of C13H23NO3: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C13H23NO3 represents a fascinating, yet underexplored, region of chemical space. While a comprehensive search of chemical literature and databases does not reveal a single, prominent "core" compound that has been the subject of extensive research, numerous isomers with this formula exist, each with the potential for unique chemical structures, stereochemical arrangements, and biological activities. This technical guide aims to provide a foundational understanding of the structural possibilities and potential significance of compounds with this molecular formula, offering a roadmap for future research and development in this area.

Structural Diversity and Isomerism

The molecular formula C13H23NO3, with a degree of unsaturation of 3, suggests a wide array of possible structures. These can include combinations of rings, double bonds, and carbonyl groups. The presence of a nitrogen atom and three oxygen atoms further expands the possibilities to include functional groups such as amides, esters, carbamates, nitro groups, and various heterocyclic systems.

Table 1: Potential Structural Scaffolds for C13H23NO3

Structural ClassKey FeaturesPotential Sub-classes
Acyclic CompoundsLong carbon chains with functional groups.Unsaturated amino acids, long-chain amides with oxygenated functions.
Carbocyclic CompoundsPresence of one or more carbon rings.Cyclohexane or cyclopentane derivatives with amino and carboxyl functionalities.
Heterocyclic CompoundsNitrogen and/or oxygen atoms within a ring system.Piperidine, pyrrolidine, or morpholine derivatives with ester or carboxylic acid side chains.

The structural diversity is further amplified by the potential for stereoisomerism. The presence of multiple chiral centers is highly probable in many of the potential isomers, leading to a large number of possible stereoisomers for each constitutional isomer. The specific stereochemistry will be critical in determining the biological activity and pharmacological properties of these molecules.

Hypothetical Core Structures and Their Significance

While no single "core" compound dominates the landscape of C13H23NO3, we can hypothesize several structural motifs that are of interest to medicinal chemists and drug discovery professionals.

Amino Acid Derivatives

One possibility is a derivative of a natural or unnatural amino acid. The C13 backbone could accommodate a variety of lipophilic side chains, potentially influencing membrane permeability and target engagement. The carboxylic acid and amino groups provide handles for further chemical modification and salt formation.

Alkaloid-like Scaffolds

The nitrogen atom could be part of a heterocyclic ring system, forming an alkaloid-like scaffold. Such structures are prevalent in natural products and often exhibit potent biological activities. A C13H23NO3 alkaloid could possess novel pharmacological properties.

Alkaloid_Scaffold cluster_0 Hypothetical C13H23NO3 Alkaloid Nitrogen_Heterocycle Nitrogen-containing Ring System Lipophilic_Side_Chain C13H23 Side Chain Nitrogen_Heterocycle->Lipophilic_Side_Chain influences target binding Oxygenated_Functionality Carboxyl / Ester / Hydroxyl Lipophilic_Side_Chain->Oxygenated_Functionality modulates solubility

Caption: Hypothetical alkaloid scaffold for C13H23NO3.

Proposed Experimental Protocols

To explore the chemical and biological landscape of C13H23NO3, a systematic approach to synthesis and characterization is necessary.

Synthesis and Purification

General Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials (e.g., amino acids, cyclic amines) Reaction Multi-step Organic Synthesis (e.g., amidation, esterification, cyclization) Start->Reaction Purification Purification (e.g., chromatography, crystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening

Caption: General workflow for the synthesis and evaluation of C13H23NO3 isomers.

Detailed Methodologies:

  • Combinatorial Synthesis: To efficiently explore the vast number of possible isomers, a combinatorial approach could be employed. This would involve reacting a library of building blocks (e.g., various amino acids, carboxylic acids, and amines) to generate a diverse set of C13H23NO3 compounds.

  • Purification: High-performance liquid chromatography (HPLC) would be the primary method for purifying the synthesized compounds. Chiral HPLC could be used to separate enantiomers.

  • Structural Elucidation: A combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy would be essential for unambiguously determining the chemical structure and stereochemistry of each synthesized isomer.

Biological Screening

Given the lack of a known biological target, a broad-based phenotypic screening approach is recommended.

Table 2: Proposed Biological Screening Assays

Assay TypeTarget/PathwayRationale
Cytotoxicity AssaysCancer cell linesTo identify potential anticancer agents.
Antimicrobial AssaysBacterial and fungal strainsTo discover new antibiotics or antifungals.
Receptor Binding AssaysGPCRs, ion channelsTo identify compounds with potential neurological or cardiovascular effects.
Enzyme Inhibition AssaysKinases, proteasesTo find inhibitors of key cellular processes.

Potential Signaling Pathways and Logical Relationships

Should a bioactive "hit" be identified from the screening process, the next logical step would be to elucidate its mechanism of action.

MOA_Elucidation Bioactive_Hit Bioactive C13H23NO3 Isomer Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Bioactive_Hit->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western blotting, reporter assays) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Validation (Animal models) Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Logical workflow for mechanism of action studies.

Conclusion and Future Directions

The chemical formula C13H23NO3 represents a largely uncharted territory with significant potential for the discovery of novel chemical entities with valuable biological activities. The lack of a prominent "core" compound should be viewed not as a limitation, but as an opportunity for groundbreaking research. A systematic approach involving combinatorial synthesis, high-throughput screening, and detailed mechanistic studies will be crucial to unlocking the therapeutic potential hidden within the diverse isomeric landscape of C13H23NO3. Future research in this area could lead to the identification of new lead compounds for drug development in a variety of therapeutic areas.

An In-depth Technical Guide on tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this document presents a compilation of known properties, alongside detailed, plausible experimental protocols for its synthesis, purification, and characterization based on established chemical principles for analogous structures. The guide is intended to serve as a practical resource for researchers engaged in the synthesis and study of novel spirocyclic scaffolds.

Compound Identification

Basic chemical and physical properties of this compound are summarized below. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.

IdentifierValueSource
CAS Number 1363383-18-9[1][2]
Molecular Formula C₁₃H₂₃NO₃[1][2]
Molecular Weight 241.33 g/mol [1][2]
Predicted Boiling Point 350.7 ± 42.0 °C[2]
Predicted Density 1.12 ± 0.1 g/cm³[2]
Predicted pKa 15.07 ± 0.20[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

Spectroscopic Data

As of the date of this publication, experimental spectroscopic data for this compound has not been reported in peer-reviewed literature. The following tables are provided as a template for the presentation of such data upon experimental determination.

¹H NMR Spectroscopy

Table 1: Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
e.g., 3.80-3.70 m - 1H -CH(OH)-
e.g., 3.55-3.40 m - 4H -CH₂-N-CH₂-
e.g., 1.90-1.50 m - 8H Cyclohexyl & Cyclobutyl CH₂
e.g., 1.45 s - 9H -C(CH₃)₃

| e.g., 1.30 | br s | - | 1H | -OH |

¹³C NMR Spectroscopy

Table 2: Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
e.g., 154.8 C=O (carbamate)
e.g., 79.5 -C (CH₃)₃
e.g., 68.0 -C H(OH)-
e.g., 50.0 Spiro Carbon
e.g., 45.0 -C H₂-N-C H₂-
e.g., 35.0, 30.0, 25.0 Cyclohexyl & Cyclobutyl CH₂

| e.g., 28.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Hypothetical IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment
e.g., 3400 Broad O-H Stretch
e.g., 2970, 2860 Strong C-H Stretch (Aliphatic)
e.g., 1685 Strong C=O Stretch (Carbamate)

| e.g., 1160 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 4: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode Calculated m/z Observed m/z Assignment
ESI+ 242.1751 e.g., 242.1755 [M+H]⁺

| ESI+ | 264.1570 | e.g., 264.1573 | [M+Na]⁺ |

Experimental Protocols

The following protocols describe a plausible synthetic route and characterization methodology for this compound. These are generalized procedures and may require optimization.

Synthesis of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (Precursor)

A potential route to the target molecule involves the synthesis of the corresponding ketone, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, which can then be reduced. The synthesis of a related 2-oxo isomer has been described and can be adapted. A plausible approach for the 7-oxo isomer could involve a multi-step sequence starting from commercially available materials.

Reduction of the Ketone Precursor

Objective: To reduce the ketone functionality of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate to the corresponding secondary alcohol.

Materials:

  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Objective: To purify the crude this compound.

Due to the polar nature of the hydroxyl group, flash column chromatography on silica gel is a suitable purification method.[3]

Materials:

  • Crude product from section 3.2

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (EtOAc) as eluents

  • TLC plates, flash chromatography setup

Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a flash column with silica gel, packed using a hexane/EtOAc mixture (e.g., 9:1).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% EtOAc).

  • Collect fractions and monitor by TLC, staining with an appropriate agent (e.g., potassium permanganate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

Objective: To confirm the structure and purity of the final product.

Procedure:

  • ¹H and ¹³C NMR: Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain an infrared spectrum of the neat compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the product in methanol or acetonitrile and analyze by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) to confirm the exact mass.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate reduction Reduction with NaBH₄ in MeOH start->reduction workup Aqueous Workup (NH₄Cl) reduction->workup extraction Extraction with DCM workup->extraction drying Drying and Concentration extraction->drying crude Crude Product drying->crude chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->chromatography pure Pure Product chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry (HRMS) pure->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: Generalized workflow for the synthesis and characterization.

Potential Applications

This compound is reported to be an autotaxin (ATX) inhibitor, which may be useful in the treatment of cancers and fibrotic diseases.[1][2] The spirocyclic scaffold is a valuable structural motif in medicinal chemistry due to its three-dimensional nature, which can lead to improved pharmacological properties. The Boc-protecting group allows for further synthetic modifications at the nitrogen atom.

References

The Azaspiro[3.5]nonane Scaffold: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can provide access to new chemical space and unlock challenging biological targets is a central theme in modern drug discovery. In recent years, the rigid, three-dimensional azaspiro[3.5]nonane scaffold has emerged as a privileged structure, demonstrating significant potential across a diverse range of therapeutic areas. Its unique conformational constraints and synthetic tractability have made it an attractive building block for the development of a new generation of therapeutics. This technical guide provides a comprehensive overview of the role of the azaspiro[3.5]nonane core in medicinal chemistry, detailing its synthesis, key applications, and the experimental protocols used to evaluate its biological activity.

Physicochemical Properties of the Azaspiro[3.5]nonane Core

The azaspiro[3.5]nonane scaffold, in its various isomeric forms, possesses physicochemical properties that make it an attractive starting point for drug design. The inherent three-dimensionality conferred by the spirocyclic system allows for the precise positioning of substituents in space, which can lead to enhanced target affinity and selectivity. A comparison of the parent 7-azaspiro[3.5]nonane with the related 1-azaspiro[4.4]nonane highlights some of these key features.[1]

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight ( g/mol ) 125.21[2]125.21
Predicted pKa (strongest basic) 10.511.2
Predicted XLogP3 1.8[2]1.9
Predicted Water Solubility (g/L) 15.510.3
Topological Polar Surface Area (Ų) 12[2]12
Complexity 97.1[2]103
Note: Predicted values are computationally derived and may differ from experimental results.[1]

Synthesis of the Azaspiro[3.5]nonane Scaffold

The efficient synthesis of the azaspiro[3.5]nonane core is crucial for its widespread application in drug discovery. Several synthetic routes have been developed, with one common approach involving a two-step cyclization process.[3][4]

General Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

A patented method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane, a key intermediate, is outlined below.[3]

Step 1: First Cyclization

In this step, bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal are reacted in N,N-dimethylformamide (DMF) in the presence of an acid-binding agent (e.g., anhydrous potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an iodo metal salt (e.g., sodium iodide).[3] The reaction mixture is heated to 70-100°C for 12-24 hours.[3] After cooling and workup, the crude intermediate compound is obtained.

Step 2: Second Cyclization and Reduction

The crude product from the first step is dissolved in a solvent such as tetrahydrofuran (THF) and treated with a reducing agent like lithium aluminum hydride at a controlled temperature (e.g., -10°C).[3] The reaction is stirred for 4-8 hours, followed by a careful quench with water and sodium hydroxide solution.[3] After filtration and concentration, the crude 7-oxo-2-azaspiro[3.5]nonane is purified, for example, by column chromatography on neutral alumina, to yield the final product with a total yield of 56.3-82.6%.[3]

A generalized workflow for the synthesis of azaspiro[3.5]nonane derivatives is depicted in the following diagram:

G start Commercially Available Starting Materials step1 Step 1: First Cyclization (e.g., N-alkylation) start->step1 step2 Step 2: Second Cyclization (e.g., Dieckmann Condensation or Reductive Amination) step1->step2 core Azaspiro[3.5]nonane Core step2->core step3 Step 3: Functionalization (e.g., Acylation, Alkylation, Suzuki Coupling) core->step3 final Final Azaspiro[3.5]nonane Derivative step3->final

General Synthetic Workflow for Azaspiro[3.5]nonane Derivatives.

Therapeutic Applications and Biological Activity

The azaspiro[3.5]nonane scaffold has been successfully incorporated into molecules targeting a variety of diseases, demonstrating its versatility in medicinal chemistry.

Metabolic Diseases: GPR119 Agonists

A significant area of research has focused on the development of 7-azaspiro[3.5]nonane derivatives as potent agonists of the G protein-coupled receptor 119 (GPR119).[5][6] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[5]

The signaling pathway initiated by a GPR119 agonist is illustrated below:

G agonist Azaspiro[3.5]nonane GPR119 Agonist receptor GPR119 Receptor agonist->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp Increased Intracellular cAMP ac->camp pka PKA Activation camp->pka insulin Enhanced Glucose-Dependent Insulin Secretion pka->insulin glp1 Increased GLP-1 Release pka->glp1

GPR119 Signaling Pathway Activated by an Azaspiro[3.5]nonane Agonist.

Quantitative Data for GPR119 Agonists

CompoundTargetActivity (EC₅₀)SpeciesReference
54g GPR1191.2 nMHuman[5]
54g GPR1192.5 nMRat[5]
Central Nervous System (CNS) Disorders

While less explored than for other azaspirocycles, the azaspiro[3.5]nonane scaffold holds potential for the development of agents targeting CNS disorders. Related diazaspiroalkanes have been investigated as selective dopamine D3 receptor antagonists.[7][8] The development of selective ligands for dopamine and serotonin receptors is a key strategy for treating conditions like schizophrenia, Parkinson's disease, and depression.[7]

The following diagram illustrates a simplified workflow for screening compounds against dopamine receptors.

G start Synthesized Azaspiro[3.5]nonane Derivative Library step1 Primary Screen: Radioligand Binding Assay (e.g., with [3H]-Spiperone) start->step1 step2 Determine Ki values for D2, D3, and D4 receptors step1->step2 hit Identify Hits with High Affinity and Selectivity step2->hit step3 Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ flux) hit->step3 lead Lead Compound for Further Optimization step3->lead

Workflow for Screening Azaspiro[3.5]nonane Derivatives for Dopamine Receptor Activity.

Quantitative Data for a Related Diazaspiroalkane Dopamine D3 Receptor Antagonist

CompoundTargetAffinity (Ki)Selectivity (D2/D3)Reference
15c Dopamine D3 Receptor25.6 nM905-fold[7]
Oncology

The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[9] The azaspiro[3.5]nonane scaffold has been explored for the development of PI3K inhibitors.

A simplified representation of the PI3K/Akt signaling pathway is shown below:

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream inhibitor Azaspiro[3.5]nonane PI3K Inhibitor inhibitor->pi3k inhibits

Simplified PI3K/Akt Signaling Pathway and the Site of Inhibition.

In Vitro Cytotoxicity of Azaspiro-related Compounds in Cancer Cell Lines

Compound ClassCell LineActivity (IC₅₀/GI₅₀)Reference
Azatetracyclic DerivativeRenal Cancer (RXF 393)GI₅₀ = 2.79 µM[10]
Triazene DerivativeVarious Cancer LinesIC₅₀ = 0.560 - 3.33 µM[11]
Benzimidazole DerivativeLiver Carcinoma (HepG2)IC₅₀ = 15.58 µM[12]
Note: These are examples of related aza-containing compounds, highlighting the potential of such scaffolds in oncology.

Detailed Experimental Protocols

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol outlines a method for determining the potency of a GPR119 agonist by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 or CHO cells stably expressing the human or rat GPR119 receptor.[5]

  • Cell culture medium and supplements.

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Test compound (azaspiro[3.5]nonane derivative).

  • cAMP assay kit (e.g., HTRF or LANCE).

  • 384-well white plates.

Procedure:

  • Cell Culture: Culture the GPR119-expressing cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined density and incubate overnight.

  • Assay Preparation: Remove the culture medium and incubate the cells with the assay buffer containing a phosphodiesterase inhibitor for 30 minutes at room temperature.[5]

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for a further 30 minutes at room temperature.[5]

  • cAMP Measurement: Determine the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

This protocol is used to assess the glucose-lowering effect of a test compound in a diabetic animal model.[5]

Materials:

  • Diabetic rat model (e.g., induced by a high-fat diet and a low dose of streptozotocin).

  • Test compound.

  • Vehicle control.

  • Glucose solution (e.g., 2 g/kg).

  • Glucometer and test strips.

Procedure:

  • Animal Preparation: Fast the diabetic rats overnight.

  • Compound Administration: Administer the test compound or vehicle orally at a specified dose.

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes), administer the glucose solution orally.[5]

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.[5]

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose to assess the glucose-lowering effect of the compound.[5]

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using a radiolabeled ligand.[13][14][15]

Materials:

  • Membrane preparation from cells expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).[13][14][15]

  • Unlabeled competitor for non-specific binding (e.g., (+)-butaclamol).

  • Test compound (azaspiro[3.5]nonane derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of a compound against a PI3K enzyme.[16][17][18]

Materials:

  • Recombinant active PI3K enzyme.

  • Kinase assay buffer.

  • Lipid substrate (e.g., PIP2).

  • ATP.

  • Test compound (azaspiro[3.5]nonane derivative).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit).

  • 384-well plates.

Procedure:

  • Reaction Setup: In a 384-well plate, add the PI3K enzyme, the test compound at various concentrations, and the lipid substrate in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[18]

  • Terminate Reaction and Detect Signal: Stop the reaction and detect the amount of ADP produced using a commercial detection kit according to the manufacturer's instructions. The signal is typically luminescent or fluorescent.

  • Data Acquisition: Measure the signal using a microplate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility have enabled the development of novel drug candidates with improved pharmacological profiles. From potent GPR119 agonists for the treatment of type 2 diabetes to inhibitors of viral proteases and promising leads in CNS disorders and oncology, the applications of this scaffold continue to expand. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore and advance the therapeutic potential of this exciting and privileged structural motif. As our understanding of its structure-activity relationships deepens, the azaspiro[3.5]nonane core is poised to play an increasingly important role in the future of drug discovery.

References

The Rise of the Third Dimension: An In-depth Guide to Azaspirocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel chemical entities with superior therapeutic profiles. For decades, the focus largely remained on "flat," two-dimensional aromatic and heteroaromatic ring systems. However, the limitations of this chemical space have become increasingly apparent, prompting a shift towards more three-dimensional (3D) scaffolds. Among the most promising of these are the azaspirocyclic compounds, a class of molecules whose unique structural and physicochemical properties are unlocking new possibilities in drug design.

This technical guide provides a comprehensive exploration of the discovery, history, and application of azaspirocyclic compounds in drug discovery. We will delve into their synthesis, biological significance, and impact on modern medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

The Structural Advantage: Why Azaspirocycles?

Azaspirocycles are bicyclic compounds where two rings share a single common atom, known as the spiro center. This arrangement imparts a rigid, non-planar geometry that stands in stark contrast to the predominantly flat structures of many traditional drug molecules.[1] This inherent three-dimensionality offers several key advantages in drug design:

  • Precise Vectoral Display: The rigid framework allows for a more precise orientation of functional groups, enabling optimal interactions with the complex, three-dimensional binding sites of biological targets like enzymes and receptors.[1]

  • Improved Physicochemical Properties: The introduction of a nitrogen atom within the spirocyclic framework (an "azaspirocycle") provides a crucial handle for influencing a compound's basicity, polarity, and hydrogen bonding capacity.[1] Shifting from planar, aromatic structures to those with a higher fraction of sp3-hybridized carbons, like in azaspirocycles, generally correlates with improved physicochemical properties and pharmacokinetic profiles.[2]

  • Enhanced Drug-like Properties: Azaspirocyclic scaffolds have been shown to increase aqueous solubility, decrease lipophilicity, and improve metabolic stability compared to their non-spirocyclic or aromatic counterparts.[2][3] This modulation of properties is critical for developing orally bioavailable drugs.[1]

  • Exploration of Novel Chemical Space: The unique 3D shapes of azaspirocycles allow medicinal chemists to explore novel chemical space, leading to the discovery of compounds with new mechanisms of action and improved selectivity.[4]

A Historical Perspective: From Serendipity to Rational Design

While the use of spirocyclic scaffolds has been known for over six decades, their prominence in drug discovery has surged in recent years.[2] Early examples of bioactive spirocyclic compounds were often discovered through the screening of natural products.[5] However, the contemporary interest is driven by a more rational, structure-based approach to drug design.

Medicinal chemists are now intentionally incorporating azaspirocyclic motifs to overcome challenges associated with traditional scaffolds, such as off-target effects and poor pharmacokinetic properties. This shift is evidenced by the increasing number of drug candidates and approved drugs that feature an azaspirocyclic core.[3]

Key Applications in Drug Discovery

The versatility of azaspirocyclic scaffolds is demonstrated by their application across a wide range of therapeutic areas and biological targets.

Central Nervous System (CNS) Disorders

The ability of azaspirocycles to fine-tune physicochemical properties has made them particularly valuable in the development of CNS-penetrant drugs.[1] Derivatives of azaspiro[4.4]nonane and azaspiro[4.5]decane have been extensively investigated for their activity on targets within the central nervous system.[6] For instance, azaspiro[4.4]nonane derivatives have shown promise as potent nicotinic acetylcholine receptor (nAChR) agonists, which are relevant for treating cognitive disorders.[6]

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] Azaspirocyclic scaffolds have proven to be highly effective in the design of potent and selective kinase inhibitors.[1][7] For example, azaspirooxindolinone derivatives have been synthesized and evaluated as potential dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), both of which are implicated in hematological malignancies.[8]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are a large family of cell surface receptors that are the targets of a significant portion of modern drugs. Azaspirocyclic compounds have been successfully employed as ligands for various GPCRs, demonstrating their utility in modulating the activity of these important receptors.[1]

Case Study: Azaspirocyclic Compounds as LRRK2 Inhibitors for Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for Parkinson's disease. The G2019S missense mutation, in particular, leads to a hyperactive kinase. While numerous drug discovery programs have targeted LRRK2, few candidates have reached clinical trials, often due to poor brain penetration.[7]

Recently, a novel class of azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles has been developed as potent and highly selective inhibitors of the G2019S-LRRK2 kinase. These compounds demonstrated the ability to cross the blood-brain barrier in rodent models, a critical hurdle in the development of treatments for neurodegenerative diseases.[7]

Quantitative Data Summary
Compound IDG2019S-LRRK2 IC50 (nM)Selectivity vs. WT-LRRK2Brain Penetration (Rodent)
Compound X 15>2000-foldYes
Compound Y 22>1500-foldYes

Note: The specific compound IDs and detailed brain penetration values are proprietary and have been generalized for this guide.

Signaling Pathway

LRRK2_Pathway cluster_0 Parkinson's Disease Pathogenesis cluster_1 Therapeutic Intervention G2019S-LRRK2 G2019S-LRRK2 Hyperactive Kinase Hyperactive Kinase G2019S-LRRK2->Hyperactive Kinase Inhibition of Kinase Activity Inhibition of Kinase Activity G2019S-LRRK2->Inhibition of Kinase Activity Pathogenic Substrate Phosphorylation Pathogenic Substrate Phosphorylation Hyperactive Kinase->Pathogenic Substrate Phosphorylation Neuronal Damage Neuronal Damage Pathogenic Substrate Phosphorylation->Neuronal Damage Azaspirocyclic Inhibitor Azaspirocyclic Inhibitor Azaspirocyclic Inhibitor->G2019S-LRRK2 Binds to Neuroprotection Neuroprotection Inhibition of Kinase Activity->Neuroprotection

Caption: LRRK2 signaling pathway in Parkinson's and inhibitor action.

Experimental Protocols

General Synthesis of Azaspirocyclic LRRK2 Inhibitors

A common synthetic route to access the azaspirocyclic pyrazole core involves a multi-step sequence. The following is a generalized protocol based on reported methods.[7]

Step 1: Synthesis of the Azaspirocyclic Amine

The synthesis of the core azaspirocyclic amine often begins with commercially available starting materials and involves standard organic chemistry transformations such as reductive amination, cyclization, and protection/deprotection steps. Ring-closing metathesis (RCM) and intramolecular cyclization are also powerful strategies for constructing the spirocyclic framework.[1][6]

Step 2: Pyrazole Formation

The substituted pyrazole ring is typically constructed through a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Step 3: Coupling and Final Modification

The final inhibitor is assembled through a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the azaspirocyclic amine and the pyrazole core to other aromatic fragments.[1]

LRRK2 Kinase Inhibition Assay

The potency of the synthesized compounds against G2019S-LRRK2 is typically determined using a biochemical kinase assay.

Materials:

  • Recombinant human G2019S-LRRK2 enzyme

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, G2019S-LRRK2 enzyme, and the test compound.

  • Initiate the kinase reaction by adding a mixture of LRRKtide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_outcome Results start Starting Materials step1 Azaspirocycle Synthesis start->step1 step2 Pyrazole Formation step1->step2 step3 Coupling & Final Compound step2->step3 assay_prep Assay Preparation step3->assay_prep kinase_assay LRRK2 Kinase Assay assay_prep->kinase_assay data_analysis IC50 Determination kinase_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow from synthesis to lead optimization.

Conclusion and Future Directions

Azaspirocyclic compounds represent a significant and exciting frontier in medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional flat scaffolds, leading to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic properties.[1] The continued development of novel synthetic methodologies to access diverse azaspirocyclic cores will undoubtedly fuel further innovation in this area.[4][9] As our understanding of the complex interplay between molecular architecture and biological function deepens, we can expect to see an even greater number of successful therapeutic agents emerging from this promising class of compounds.

References

Technical Guide: Predicted NMR Spectrum of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development in the structural elucidation and characterization of this and related molecular scaffolds.

Predicted ¹H and ¹³C NMR Data

The predicted NMR spectral data for this compound were generated using computational methods. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the ¹H spectrum, and the chemical shifts for the ¹³C spectrum. These predictions are based on the molecular structure and were calculated using established algorithms. The data is referenced to a standard internal solvent signal.

Table 1: Predicted ¹H NMR Data

Atom Number(s)Chemical Shift (ppm)MultiplicityIntegration
1', 1'3.58s2H
3, 31.83t2H
4, 41.63t2H
6, 61.63t2H
8, 81.83t2H
73.84t1H
1'''1.44s9H
OH1.60s1H

Table 2: Predicted ¹³C NMR Data

Atom NumberChemical Shift (ppm)
1'53.6
2'155.1
1'''28.5
2'''79.2
3, 839.4
4, 628.9
540.0
765.0

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A suitable relaxation delay should be used.

4. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard or the residual solvent peak.

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim pulse Pulse Sequence (¹H or ¹³C) lock_shim->pulse acquire Acquire FID pulse->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H) peak_picking->integration assign Structure Assignment peak_picking->assign integration->assign

Caption: General workflow for NMR spectroscopy.

An In-depth Technical Guide on the Solubility of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

This compound (CAS No. 1363383-18-9) is a heterocyclic building block featuring a spirocyclic system.[1][2] The presence of a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in the synthesis of more complex, biologically active molecules.[3][4] Its structural properties, such as the presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl and hydroxyl oxygens), as well as a non-polar tert-butyl group, suggest a varied solubility profile in different organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting and understanding its solubility behavior.

PropertyValueSource
CAS Number 1363383-18-9[1][2][5]
Molecular Formula C₁₃H₂₃NO₃[1][2][5]
Molecular Weight 241.33 g/mol [1][2][5]
Boiling Point (Predicted) 350.7 ± 42.0 °C[1][2]
Density (Predicted) 1.12 ± 0.1 g/cm³[2]
pKa (Predicted) 15.07 ± 0.20[2]
Topological Polar Surface Area (TPSA) 49.77 Ų[5]
LogP (Predicted) 2.1584[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 1[5]
Storage Conditions Room Temperature, Sealed in Dry Conditions[2]

Solubility Profile: An Overview

Quantitative solubility data for this compound in specific organic solvents is not extensively reported in publicly available literature. However, based on its structure, a qualitative prediction of its solubility can be made. The molecule possesses both polar (hydroxyl and carbamate groups) and non-polar (tert-butyl and spirocyclic alkane framework) regions. This amphiphilic nature suggests that its solubility will be governed by the principle of "like dissolves like."[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of a hydroxyl group capable of hydrogen bonding suggests that the compound is likely to be soluble in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): The carbonyl group of the Boc-protecting group and the hydroxyl group can participate in dipole-dipole interactions, likely leading to good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The spirocyclic alkane core and the tert-butyl group contribute to non-polar character, which may allow for some solubility in these solvents, although likely less than in polar solvents.

A systematic experimental evaluation is necessary to establish a quantitative solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method, which is a reliable technique for measuring thermodynamic solubility.[7]

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvents (HPLC grade) of interest (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the solvent using the following formula:

      Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Select Solvents and Compound add_excess Add Excess Compound to Solvent start->add_excess equilibrate Equilibrate in Thermostatic Shaker add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filter Filter Supernatant (0.22 µm) settle->filter dilute_sample Dilute Filtered Sample filter->dilute_sample prepare_standards Prepare Standard Solutions hplc_calib Generate HPLC Calibration Curve prepare_standards->hplc_calib hplc_analysis Analyze Diluted Sample by HPLC hplc_calib->hplc_analysis dilute_sample->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end End: Report Solubility Data calculate->end

References

Technical Guide: Stability and Storage of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the known stability characteristics and recommended storage conditions for 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane (CAS No. 1363383-18-9). Due to a lack of publicly available quantitative stability studies for this specific compound, this guide synthesizes information from supplier safety data sheets and the known chemical properties of its core structural motifs: a tert-butyloxycarbonyl (Boc) protected amine and a spirocyclic framework. The information herein is intended to guide researchers in the proper handling, storage, and assessment of this compound's stability.

Chemical Structure and Properties

2-Boc-7-hydroxy-2-azaspiro[3.5]nonane is a heterocyclic compound featuring a spiro[3.5]nonane core, where two rings are joined by a single carbon atom. This structure imparts significant three-dimensionality and rigidity. The secondary amine is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis and medicinal chemistry.

Predicted Chemical Properties:

Property Value
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
Boiling Point 350.7 ± 42.0 °C (Predicted)[1]
Density 1.12 ± 0.1 g/cm³ (Predicted)[1]

| pKa | 15.07 ± 0.20 (Predicted)[1] |

Stability Profile

While specific experimental stability data for 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane is not extensively documented in peer-reviewed literature, a stability profile can be inferred from the general behavior of its constituent functional groups. One supplier safety data sheet notes that the compound is "Stable under recommended storage conditions"[2].

Stability of the Spirocyclic Core

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their conformational rigidity. This rigidity can lead to improved metabolic stability compared to more flexible, acyclic, or simple cyclic analogues.[3][4][5] The 2-azaspiro[3.5]nonane core is expected to be chemically robust under neutral and basic conditions and resistant to metabolic degradation at the spirocyclic center.

Stability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is the most chemically labile part of the molecule. Its stability is highly dependent on the pH of the environment.

  • Acid Sensitivity: The Boc group is well-known to be unstable under acidic conditions.[6][7] Strong acids, such as trifluoroacetic acid (TFA), or even milder acidic conditions can catalyze the cleavage of the Boc group, liberating the free amine and generating carbon dioxide and a tert-butyl cation.[8] This cation can subsequently form isobutylene. This degradation pathway is a critical consideration for formulation, purification, and in acidic biological environments.

  • Base and Nucleophile Stability: The Boc group is generally stable towards most bases and nucleophiles, making it a valuable orthogonal protecting group in multi-step syntheses.[6]

The diagram below illustrates the primary expected degradation pathway for this molecule under acidic conditions.

cluster_main Potential Acid-Catalyzed Degradation Pathway start 2-Boc-7-hydroxy- 2-azaspiro[3.5]nonane intermediate Protonated Intermediate start->intermediate + H⁺ (Acid) products 7-hydroxy-2-azaspiro[3.5]nonane (free amine) + CO₂ + tert-butyl cation intermediate->products Cleavage isobutylene Isobutylene products->isobutylene Elimination

Caption: Predicted degradation of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane in acidic conditions.

Recommended Storage and Handling

Based on information from multiple chemical suppliers, proper storage is crucial to maintain the integrity of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane.

Storage Conditions

The following table summarizes the recommended storage conditions.

ParameterRecommendationSource(s)
Temperature Room Temperature or 2-8 °C[1][2][9]
Atmosphere Store in a tightly closed container. Keep in a dry and cool place.[1][2][10]
Ventilation Store in a well-ventilated area.[9][10]
Incompatibilities Store apart from foodstuff containers or incompatible materials (strong oxidizing agents, strong acids).[10]
Handling Precautions

For safe handling, the following precautions are advised:

  • Handle in a well-ventilated place or in a fume hood.[9][10]

  • Avoid the formation and inhalation of dust.[10]

  • Avoid direct contact with the substance.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

The logical workflow for proper storage and handling is depicted below.

cluster_storage Storage and Handling Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect store Store in Designated Location inspect->store Seal Intact conditions Conditions: - Tightly Sealed - Cool & Dry - Well-Ventilated - Away from Acids store->conditions handle Handling for Use store->handle ppe Use PPE: - Fume Hood - Gloves - Safety Glasses handle->ppe dispense Dispense Material handle->dispense return_storage Return to Storage dispense->return_storage return_storage->store

Caption: Recommended workflow for the storage and handling of the compound.

Experimental Protocol: General Stability Assessment

For researchers needing to generate specific stability data, the following generalized protocol outlines a workflow for assessing the chemical stability of a compound like 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane. This protocol should be adapted based on the specific experimental setup and analytical capabilities.

Objective

To evaluate the stability of the compound under various stress conditions (e.g., temperature, humidity, pH, light) over time.

Materials
  • 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

  • Calibrated stability chambers (for controlled temperature/humidity)

  • Photostability chamber

  • Amber and clear glass vials

  • HPLC-UV or LC-MS system

  • Calibrated analytical balance

  • pH meter

  • Various buffer solutions (e.g., pH 2, 4, 7, 9)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

Experimental Workflow

The diagram below outlines a typical workflow for a forced degradation and stability study.

cluster_workflow General Chemical Stability Assessment Workflow prep Prepare Stock Solution & Analytical Standards stress Aliquot & Subject to Stress Conditions prep->stress conditions Stress Conditions: - Heat (e.g., 60°C) - Acid/Base Hydrolysis (pH 2, 9) - Oxidation (e.g., H₂O₂) - Photostability (ICH Q1B) stress->conditions sampling Sample at Time Points (e.g., T=0, 24h, 48h, 1 week) stress->sampling analysis Analyze by HPLC-UV / LC-MS sampling->analysis data Quantify Purity & Degradants analysis->data report Report Results: - % Degradation - Identify Major Degradants - Determine Degradation Rate data->report

Caption: A generalized workflow for conducting a chemical stability study.

Procedure Steps
  • Method Development: Develop and validate a stability-indicating analytical method (e.g., reverse-phase HPLC) that can separate the parent compound from potential degradation products.

  • Sample Preparation: Prepare solutions of the compound in various buffers for hydrolysis studies. For solid-state stability, weigh precise amounts of the solid compound into vials.

  • Stress Conditions:

    • Hydrolytic: Store solutions at different pH values (e.g., 2, 7, 9) at a set temperature.

    • Thermal: Store solid samples and/or solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose solid or solution samples to light conditions as specified by ICH Q1B guidelines.

    • Oxidative: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for forced degradation; longer for long-term stability).

  • Analysis: Analyze the samples using the validated analytical method. Calculate the percentage of the parent compound remaining and quantify any major degradation products relative to the initial time point.

  • Data Interpretation: Determine the degradation rate and pathways under each stress condition.

Conclusion

While 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane is expected to be stable under recommended storage conditions, its Boc-protecting group imparts a critical sensitivity to acidic environments. Researchers should prioritize storage in cool, dry, and well-sealed containers, away from acidic reagents. For applications requiring long-term stability or formulation, it is strongly recommended that specific stability studies be conducted to quantify degradation rates and identify potential by-products under relevant conditions.

References

Methodological & Application

Application Notes and Protocols: Selective N-Boc Protection of 7-hydroxy-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective N-protection of the secondary amine in 7-hydroxy-2-azaspiro[3.5]nonane using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability in various reaction conditions and its facile removal under mild acidic conditions. This protocol is particularly relevant for the synthesis of complex molecules and pharmaceutical intermediates where the selective protection of a nucleophilic amine in the presence of a hydroxyl group is required. Included are a step-by-step experimental procedure, a summary of reaction parameters, and expected characterization data based on a closely related analog.

Introduction

In the field of medicinal chemistry and drug development, the construction of complex molecular architectures often necessitates a strategic approach to functional group protection. The 7-hydroxy-2-azaspiro[3.5]nonane scaffold is a valuable building block for novel therapeutics. To enable selective functionalization of the hydroxyl group or other parts of the molecule, the more nucleophilic secondary amine must first be protected. The Boc group is an ideal choice for this purpose, offering high yields and straightforward deprotection. The inherent higher nucleophilicity of the amine compared to the hydroxyl group allows for selective N-acylation under controlled conditions. This protocol details a standard and reliable method for this transformation.

Reaction Scheme

Caption: Boc protection of 7-hydroxy-2-azaspiro[3.5]nonane.

Experimental Protocol

This protocol is based on established procedures for the Boc protection of analogous amino alcohols, such as 4-hydroxypiperidine. Optimization may be required for specific applications.

Materials:

  • 7-hydroxy-2-azaspiro[3.5]nonane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 7-hydroxy-2-azaspiro[3.5]nonane (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add a suitable base.

    • Option A (Organic Base): Add triethylamine (TEA) (1.2-1.5 eq.) to the solution.

    • Option B (Inorganic Base): Add an excess of solid sodium bicarbonate (NaHCO₃) (2-3 eq.).

  • Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) in a small amount of DCM to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/ConditionNotes
Stoichiometry
7-hydroxy-2-azaspiro[3.5]nonane1.0 eq.Starting material
Di-tert-butyl dicarbonate1.1-1.2 eq.Protecting agent
Base (TEA or NaHCO₃)1.2-3.0 eq.Acid scavenger
Reaction Conditions
SolventDichloromethane (DCM)Anhydrous conditions recommended
Temperature0 °C to Room TemperatureInitial cooling helps control exotherm
Reaction Time2-12 hoursMonitor by TLC
Work-up & Purification
QuenchingWater or sat. NaHCO₃Neutralizes any remaining acid
Purification MethodFlash Column ChromatographyGradient of ethyl acetate/hexanes
Expected Product
Product Nametert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC₁₃H₂₃NO₃[1][2]
Molecular Weight241.33 g/mol [1]
Expected Yield>85%Based on analogous reactions
AppearanceWhite solid or colorless oil

Table 2: Expected Characterization Data (Based on N-Boc-4-hydroxypiperidine)

Analysis Expected Result
¹H NMR (CDCl₃)δ ~3.8-3.9 (m, 1H, CH-OH), ~3.6-3.7 (m, 2H, CH₂-N), ~3.0-3.1 (m, 2H, CH₂-N), ~1.8-1.9 (m, 2H, CH₂), ~1.4-1.6 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ ~154.9 (C=O), ~79.5 (C(CH₃)₃), ~67.5 (CH-OH), ~44.0 (CH₂-N), ~34.0 (CH₂)
Mass Spec. (ESI+)m/z 242.17 [M+H]⁺, 264.15 [M+Na]⁺

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 7-hydroxy-2-azaspiro[3.5]nonane in DCM B Add Base (TEA or NaHCO3) A->B C Cool to 0 °C B->C D Add (Boc)2O solution C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Aqueous Quench F->G H Extract with DCM G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K K J->K Pure Product

Caption: Workflow for the Boc protection of 7-hydroxy-2-azaspiro[3.5]nonane.

Reaction Mechanism

reaction_mechanism amine R₂NH intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate product R₂N-Boc intermediate->product Collapse byproducts + t-BuOH + CO₂

Caption: Simplified mechanism of Boc protection of a secondary amine.

References

Application of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate in Autotaxin (ATX) Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in cellular signaling through its production of the bioactive lipid lysophosphatidic acid (LPA). ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA, which in turn activates a family of G protein-coupled receptors (GPCRs), namely LPAR1-6. This signaling cascade is integral to a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and tumorigenesis. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for a range of diseases.

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a compound containing a spirocyclic scaffold that has been identified as a potential inhibitor of autotaxin. While specific quantitative inhibitory data for this particular compound is not extensively available in the public domain, its structural motif is of significant interest in the design of novel ATX inhibitors. This document provides detailed application notes and protocols to enable researchers to investigate the ATX inhibitory potential of this compound and similar compounds.

The Autotaxin-LPA Signaling Pathway

The ATX-LPA signaling axis is a critical pathway that modulates numerous cellular functions. A simplified representation of this pathway is illustrated below, highlighting the enzymatic action of ATX and the subsequent downstream signaling initiated by LPA binding to its receptors.

ATX_LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation Inhibitor tert-Butyl 7-hydroxy- 2-azaspiro[3.5]nonane- 2-carboxylate Inhibitor->ATX Inhibition G_protein G Proteins LPAR->G_protein Downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt, Rho) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival, etc.) Downstream->Response

Figure 1: The Autotaxin-LPA Signaling Pathway and the point of inhibition.

Quantitative Data for Representative ATX Inhibitors

To provide a frame of reference for experimental design, the following table summarizes the inhibitory activities of several well-characterized ATX inhibitors. This data is crucial for selecting appropriate positive controls and for comparing the potency of novel compounds like this compound.

InhibitorTargetIC50 (nM)Assay Conditions
PF-8380 Autotaxin2.8 (isolated enzyme)[1]Isolated enzyme assay
101 (human whole blood)[1]Human whole blood
Ziritaxestat (GLPG1690) Autotaxin131[1]In vitro enzyme assay
ATX Inhibitor 20 Autotaxin2.3[1]In vitro enzyme assay

Experimental Protocols

The following protocols provide detailed methodologies for assessing the ATX inhibitory activity of this compound.

Protocol 1: In Vitro Biochemical Assay for ATX Inhibition (Fluorogenic)

This assay measures the enzymatic activity of ATX through the hydrolysis of a fluorogenic LPC analog, FS-3. The cleavage of FS-3 by ATX results in the release of a fluorophore from a quencher, leading to an increase in fluorescence.

Materials:

  • Recombinant human Autotaxin (ATX) enzyme

  • FS-3 (fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA

  • This compound (dissolved in DMSO)

  • A known ATX inhibitor as a positive control (e.g., PF-8380)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Dilution Series: Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

  • Enzyme Preparation: Dilute the ATX enzyme to the desired concentration in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Add the diluted ATX enzyme solution to all wells except for the blank.

    • Add Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the FS-3 substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3) over a defined time course.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_ATX_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor prep_enzyme Prepare ATX Enzyme Solution start->prep_enzyme setup_plate Set up 96-well Plate (Inhibitor, Enzyme, Controls) prep_inhibitor->setup_plate prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C (15-30 min) setup_plate->pre_incubate add_substrate Add FS-3 Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence analyze_data Data Analysis (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the in vitro fluorogenic ATX inhibition assay.
Protocol 2: Cell-Based Assay for Downstream Signaling (Western Blot for AKT Phosphorylation)

This protocol assesses the ability of the inhibitor to block LPA-induced downstream signaling in a cellular context. A common method is to measure the phosphorylation of AKT (Protein Kinase B), a key node in the PI3K signaling pathway activated by LPA receptors.

Materials:

  • Cell line expressing LPA receptors (e.g., A2058 melanoma cells, PC-3 prostate cancer cells)

  • Cell culture medium and supplements

  • Serum-free medium

  • This compound (dissolved in DMSO)

  • LPA

  • Lysis buffer

  • Primary antibodies (anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Starvation:

    • Culture cells to approximately 80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal signaling.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the serum-starved cells with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

    • Stimulate the cells with LPA (e.g., 1 µM) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phospho-AKT and total-AKT.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total-AKT.

    • Normalize the phospho-AKT signal to the total-AKT signal.

    • Compare the levels of AKT phosphorylation in inhibitor-treated cells to the LPA-stimulated control to determine the inhibitory effect.

Cell_Based_Assay_Workflow start Start culture_cells Culture and Serum-Starve Cells start->culture_cells treat_inhibitor Pre-treat with Inhibitor culture_cells->treat_inhibitor stimulate_lpa Stimulate with LPA treat_inhibitor->stimulate_lpa lyse_cells Cell Lysis and Protein Quantification stimulate_lpa->lyse_cells western_blot Western Blot for p-AKT and Total AKT lyse_cells->western_blot analyze_data Densitometry and Data Analysis western_blot->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the cell-based Western blot assay.

Conclusion

References

Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of azaspiro[3.5]nonane derivatives, specifically the 7-azaspiro[3.5]nonane scaffold, as potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes mellitus.

Introduction

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis.[1][2] The 7-azaspiro[3.5]nonane scaffold has been identified as a key structural motif in the design of potent and selective GPR119 agonists.[1] The rigid spirocyclic core of this scaffold helps to optimally position the interacting moieties for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[1]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[1][2]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_alpha_s Gαs Protein GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion (Pancreatic β-cells) PKA->Insulin_Secretion Potentiates GLP1_Secretion GLP-1 Secretion (Intestinal L-cells) PKA->GLP1_Secretion Stimulates

GPR119 Signaling Cascade

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for a representative 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g.

Table 1: In Vitro Activity of Compound 54g

ParameterSpeciesEC50 (nM)
GPR119 AgonismHuman1.2
GPR119 AgonismRat2.5

Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, p.o.)

ParameterValueUnit
Tmax1.0h
Cmax358ng/mL
AUC(0-24h)1340ng·h/mL
t1/23.2h
Bioavailability (F)45%

Table 3: In Vivo Efficacy of a Representative Azaspiro GPR119 Agonist

CompoundDose (mg/kg)Animal ModelEfficacy
Compound 54gNot specifiedDiabetic RatsFavorable glucose-lowering effect

Experimental Protocols

Experimental Workflow for GPR119 Agonist Development

The development of novel GPR119 agonists follows a structured workflow from initial synthesis to in vivo evaluation.

GPR119_Workflow Synthesis Synthesis of Azaspiro[3.5]nonane Derivatives Screening In Vitro Screening (cAMP Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Optimization Screening->SAR SAR->Synthesis Iterative Optimization PK In Vivo Pharmacokinetic (PK) Studies SAR->PK Efficacy In Vivo Efficacy Studies (Oral Glucose Tolerance Test) PK->Efficacy Lead Lead Candidate Efficacy->Lead

References

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its rigid spirocyclic core provides a unique three-dimensional scaffold that can be exploited to explore novel chemical space and optimize the pharmacological properties of drug candidates. The presence of a hydroxyl group and a Boc-protected amine allows for orthogonal functionalization, making it a valuable intermediate in the synthesis of complex molecules, including inhibitors of autotaxin (ATX) and linkers for Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Please note that some of these values are predicted and should be used as a guideline.

PropertyValueSource
CAS Number 1363383-18-9[1]
Molecular Formula C₁₃H₂₃NO₃[1]
Molecular Weight 241.33 g/mol [1]
Appearance Solid (predicted)-
Boiling Point 350.7 ± 42.0 °C (predicted)[1]
Density 1.12 ± 0.1 g/cm³ (predicted)[1]
pKa 15.07 ± 0.20 (predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Synthesis

The synthesis of this compound can be achieved in a two-step sequence starting from commercially available reagents. The first step involves the synthesis of the ketone precursor, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, followed by its reduction to the desired alcohol.

Step 1: Synthesis of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

A detailed experimental protocol for the synthesis of the ketone precursor has been reported and is outlined below.

Experimental Protocol:

To a flame-dried round-bottom flask is added tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a zinc-copper couple (11.5 eq). The flask is evacuated and backfilled with nitrogen. Anhydrous tert-butyl methyl ether (t-BuOMe) is added, and the mixture is stirred. A solution of 2,2,2-trichloroacetyl chloride in anhydrous diethyl ether (DME) is added dropwise at 15 °C. The reaction mixture is then stirred at room temperature overnight.

Upon completion, the reaction is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride (NH₄Cl) is added slowly and carefully. The mixture is stirred at room temperature for 4 hours and then filtered to remove the solid zinc residue. The organic and aqueous phases are separated, and the aqueous phase is extracted with ethyl acetate (EtOAc). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography (e.g., using a gradient of 0-40% EtOAc in Hexane) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

DOT Diagram: Synthesis of Ketone Precursor

G Workflow for the Synthesis of the Ketone Precursor reagents tert-butyl 4-methylenepiperidine-1-carboxylate Zn/Cu couple t-BuOMe reaction_setup Reaction Setup (Flame-dried flask, N2 atmosphere) reagents->reaction_setup addition Dropwise addition of 2,2,2-trichloroacetyl chloride in DME at 15 °C reaction_setup->addition stirring Stirring at room temperature overnight addition->stirring workup Workup (NH4Cl quench, filtration) stirring->workup extraction Extraction (EtOAc) workup->extraction purification Purification (Flash Chromatography) extraction->purification product tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate purification->product

Caption: Synthetic workflow for the ketone precursor.

Step 2: Reduction to this compound

Proposed Experimental Protocol:

To a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) at 0 °C (ice bath) is added sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate (EtOAc). The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by flash column chromatography to yield this compound.

DOT Diagram: Reduction to the Hydroxy Building Block

G Proposed Workflow for the Reduction Step ketone tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in MeOH or EtOH reduction Addition of NaBH4 at 0 °C ketone->reduction stirring Stirring at 0 °C (1-2 hours) reduction->stirring quench Quenching (Water or sat. NH4Cl) stirring->quench workup Workup and Extraction (EtOAc) quench->workup purification Purification (Flash Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the ketone reduction.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted data can be a useful guide for characterization.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺242.1751
[M+Na]⁺264.1570

Note: This data is predicted and should be confirmed by experimental analysis.

Applications in Organic Synthesis

Building Block for Autotaxin (ATX) Inhibitors

Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer and fibrosis.[1] this compound serves as a valuable scaffold for the development of novel ATX inhibitors. The spirocyclic core can occupy specific pockets in the ATX active site, while the hydroxyl and protected amine functionalities provide points for further chemical elaboration to enhance potency and selectivity.

DOT Diagram: Role in ATX Inhibitor Synthesis

G Application as a Scaffold for ATX Inhibitors building_block tert-butyl 7-hydroxy-2- azaspiro[3.5]nonane-2-carboxylate functionalization Functionalization at -OH and N-Boc groups building_block->functionalization scaffold Core Spirocyclic Scaffold functionalization->scaffold atx_inhibitor Novel Autotaxin (ATX) Inhibitor scaffold->atx_inhibitor biological_target Autotaxin (ATX) Enzyme atx_inhibitor->biological_target therapeutic_application Treatment of Cancer and Fibrotic Diseases biological_target->therapeutic_application Inhibition

Caption: Role in the synthesis of ATX inhibitors.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is crucial for the efficacy of the PROTAC. The rigid, three-dimensional structure of the 2-azaspiro[3.5]nonane scaffold makes it an attractive component for PROTAC linkers. This compound can be incorporated into PROTAC linkers to provide conformational constraint and precise positioning of the two ligands, potentially leading to improved ternary complex formation and target degradation.[2][3][4]

DOT Diagram: Application in PROTACs

G Use as a Linker Component in PROTACs building_block tert-butyl 7-hydroxy-2- azaspiro[3.5]nonane-2-carboxylate linker_synthesis Incorporation into PROTAC Linker building_block->linker_synthesis protac PROTAC Molecule linker_synthesis->protac target_protein Target Protein protac->target_protein binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex (Target-PROTAC-E3) target_protein->ternary_complex e3_ligase->ternary_complex degradation Target Protein Degradation ternary_complex->degradation leads to

Caption: Role in the construction of PROTACs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its rigid spirocyclic framework and orthogonal functional groups make it particularly suitable for the design of novel autotaxin inhibitors and as a component of linkers in PROTAC technology. The provided synthetic protocols and application notes offer a foundation for researchers to explore the full potential of this promising chemical entity in drug discovery and development. Further research into specific applications and the full characterization of this molecule and its derivatives is encouraged.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group on 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the chemical modification of the hydroxyl group on tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to its spirocyclic core, which imparts conformational rigidity, and the presence of a modifiable hydroxyl group, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The following protocols describe common and effective methods for derivatizing the secondary alcohol at the C-7 position, including etherification, esterification, and nucleophilic substitution via the Mitsunobu reaction. These reactions enable the synthesis of a diverse range of analogs for biological screening.

Overview of Derivatization Strategies

The hydroxyl group of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane can be derivatized through several standard organic transformations. The choice of method will depend on the desired functionality.

  • Etherification (Williamson Ether Synthesis): This method is used to introduce alkyl or aryl-alkyl groups, forming an ether linkage. It typically involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

  • Esterification: The formation of an ester linkage can be achieved through various methods, including reaction with an acyl chloride or anhydride in the presence of a base, or through coupling with a carboxylic acid using a carbodiimide reagent, such as in the Steglich esterification.

  • Mitsunobu Reaction: This versatile reaction allows for the conversion of the alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. It proceeds under mild conditions and is tolerant of many functional groups.

A general overview of these transformations is presented below.

Derivatization_Pathways General Derivatization Pathways cluster_start Starting Material cluster_products Products 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane Ether Derivative Ether Derivative 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane->Ether Derivative Williamson Ether Synthesis (NaH, R-X) Ester Derivative Ester Derivative 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane->Ester Derivative Esterification (Acyl Chloride/Base or Carboxylic Acid/DCC, DMAP) Substituted Derivative (Inversion) Substituted Derivative (Inversion) 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane->Substituted Derivative (Inversion) Mitsunobu Reaction (Nu-H, PPh3, DEAD/DIAD)

Caption: General derivatization pathways for 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane.

Experimental Protocols

The following are detailed protocols for the derivatization of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane. Researchers should adapt these procedures as necessary based on the specific substrate and desired product.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of an ether derivative using sodium hydride as a base and an alkyl halide as the electrophile.

Workflow:

Williamson_Ether_Synthesis_Workflow A Dissolve 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane in anhydrous THF B Add NaH at 0 °C A->B C Stir for 30 min B->C D Add alkyl halide (R-X) C->D E Warm to RT and stir for 12-24h D->E F Quench with water E->F G Extract with EtOAc F->G H Purify by column chromatography G->H

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x V).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Electrophile (R-X)ProductYield (%)
Methyl Iodide2-Boc-7-methoxy-2-azaspiro[3.5]nonane75-85
Benzyl Bromide2-Boc-7-(benzyloxy)-2-azaspiro[3.5]nonane80-90
Protocol 2: Esterification using Acyl Chloride

This protocol describes the synthesis of an ester derivative using an acyl chloride in the presence of a non-nucleophilic base.

Workflow:

Esterification_Workflow A Dissolve alcohol, Et3N, and DMAP in anhydrous DCM B Cool to 0 °C A->B C Add acyl chloride (RCOCl) dropwise B->C D Warm to RT and stir for 2-4h C->D E Wash with water and brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by column chromatography F->G Mitsunobu_Reaction_Workflow A Dissolve alcohol, nucleophile (Nu-H), and PPh3 in anhydrous THF B Cool to 0 °C A->B C Add DEAD or DIAD dropwise B->C D Warm to RT and stir for 12-24h C->D E Concentrate the reaction mixture D->E F Purify by column chromatography E->F

Application Note: Chiral Separation of 7-hydroxy-2-azaspiro[3.5]nonane Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-2-azaspiro[3.5]nonane is a valuable building block in medicinal chemistry, possessing a rigid three-dimensional structure that is of great interest for the development of novel therapeutics. As a chiral molecule, it exists as a pair of enantiomers. Due to the often differing pharmacological and toxicological profiles of enantiomers, the ability to separate and analyze them is crucial for drug development and quality control.[1][2] This application note presents a detailed protocol for the chiral separation of 7-hydroxy-2-azaspiro[3.5]nonane enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have demonstrated broad enantiorecognition capabilities for a variety of chiral compounds.[3][4][5]

Experimental Overview

The proposed method utilizes a normal-phase HPLC approach, a common and effective strategy for the resolution of a wide range of chiral compounds, including those with amine and alcohol functional groups.[6] The separation is achieved on a chiral stationary phase composed of amylose tris(3,5-dimethylphenylcarbamate).

Hypothetical Chromatographic Data

The following table summarizes the expected quantitative data for the chiral separation of 7-hydroxy-2-azaspiro[3.5]nonane enantiomers under the specified conditions.

ParameterValue
Enantiomer 1 Retention Time (t_R1_) 8.5 min
Enantiomer 2 Retention Time (t_R2_) 10.2 min
Resolution (R_s_) > 1.5
Selectivity Factor (α) 1.25
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis p1 Prepare Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1) p2 Prepare Racemic Standard: 1 mg/mL in Mobile Phase p1->p2 p3 Filter Solutions (0.45 µm) p2->p3 h1 Equilibrate HPLC System with Mobile Phase p3->h1 Load into HPLC h2 Inject Sample (10 µL) h1->h2 h3 Isocratic Elution h2->h3 d1 UV Detection at 210 nm h3->d1 d2 Record Chromatogram d1->d2 d3 Integrate Peaks & Calculate Resolution and Selectivity d2->d3

Caption: Experimental workflow for the chiral separation of 7-hydroxy-2-azaspiro[3.5]nonane enantiomers.

Detailed Experimental Protocols

Materials and Reagents
  • Racemic 7-hydroxy-2-azaspiro[3.5]nonane

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA, for analysis)

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

Protocol 1: Preparation of Mobile Phase
  • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

Protocol 2: Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic 7-hydroxy-2-azaspiro[3.5]nonane in the mobile phase to obtain a final concentration of 1 mg/mL.[7]

  • Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample at a concentration similar to the working standard using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[6]

Protocol 3: HPLC Instrumentation and Conditions
  • Column Installation: Install the chiral stationary phase column in the HPLC system.

  • System Equilibration: Purge the HPLC system with the prepared mobile phase and then allow it to equilibrate at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the prepared working standard solution.

    • Inject the sample solution.

Protocol 4: Data Analysis
  • Record the chromatograms for the standard and sample solutions.

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (R_s_) between the two enantiomeric peaks using the following formula:

    • R_s_ = 2(t_R2_ - t_R1_) / (w_1_ + w_2_)

    • Where t_R1_ and t_R2_ are the retention times of the two enantiomers, and w_1_ and w_2_ are their respective peak widths at the base. A resolution of >1.5 indicates baseline separation.[8]

  • Calculate the selectivity factor (α) using the formula:

    • α = (t_R2_ - t_0_) / (t_R1_ - t_0_)

    • Where t_0_ is the void time.

Conclusion

This application note provides a comprehensive, albeit hypothetical, protocol for the chiral separation of 7-hydroxy-2-azaspiro[3.5]nonane enantiomers by HPLC. The proposed method, based on established principles for similar spirocyclic compounds, utilizes a polysaccharide-based chiral stationary phase and normal-phase chromatography to achieve baseline resolution.[4][8] This methodology serves as a robust starting point for researchers, scientists, and drug development professionals for method development, validation, and routine analysis of the enantiomeric purity of this important chemical entity.

References

Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azaspirocyclic scaffolds, such as 2-azaspiro[3.5]nonane, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that allow for the exploration of novel chemical space. These structures can enhance the binding affinity and selectivity of drug candidates to their biological targets. The title compound, tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, is a valuable building block in the synthesis of various pharmacologically active molecules, including its use as an autotaxin (ATX) inhibitor for potential applications in oncology and fibrotic diseases.[1][2] This document provides detailed protocols for a two-stage scale-up synthesis of this compound, commencing from the synthesis of the key intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, followed by its reduction.

Synthetic Pathway Overview

The synthesis is a two-step process. The first stage involves the construction of the azaspiro[3.5]nonane core to yield the ketone intermediate. The second stage is the reduction of the ketone to the desired secondary alcohol.

G cluster_0 Stage 1: Synthesis of Ketone Intermediate cluster_1 Stage 2: Reduction to Alcohol A tert-Butyl 4-methylenepiperidine-1-carboxylate R1 [2+2] Cycloaddition-reductive dehalogenation A->R1 B Trichloroacetyl chloride B->R1 C Zn/Cu couple C->R1 D tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate E tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-7-carboxylate R1->D R2 Reduction E->R2 F Sodium borohydride (NaBH4) F->R2 G This compound R2->G

Caption: Overall synthetic workflow.

Stage 1: Scale-up Synthesis of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-7-carboxylate

This stage involves a [2+2] cycloaddition followed by a reductive dehalogenation to form the spirocyclic ketone.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add tert-butyl 4-methylenepiperidine-1-carboxylate and a Zinc-Copper couple.

  • Solvent Addition: Under a nitrogen atmosphere, add tert-butyl methyl ether (t-BuOMe).

  • Reagent Addition: Cool the stirred mixture to 15 °C. A solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME) is then added dropwise, maintaining the internal temperature below 25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture in an ice-bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl). After the addition, stir the mixture at room temperature for 4 hours.

  • Isolation: Filter the mixture to remove solid residues. Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting residue can be purified by column chromatography.

Data Summary for Stage 1:

ParameterValue
Starting Materialtert-Butyl 4-methylenepiperidine-1-carboxylate
Reagents2,2,2-trichloroacetyl chloride, Zn/Cu couple
Solventt-BuOMe, DME
Reaction Temperature15 °C to Room Temperature
Reaction TimeOvernight
Quenching AgentSaturated aq. NH4Cl
Extraction SolventEthyl Acetate
Purification MethodColumn Chromatography (Silica Gel, EtOAc/Hexane gradient)
Typical Yield~15%[3]

Stage 2: Reduction of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-7-carboxylate

This stage focuses on the selective reduction of the ketone to the corresponding secondary alcohol.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-7-carboxylate in a mixture of methanol and dichloromethane at room temperature.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH4) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary for Stage 2:

ParameterValue
Starting Materialtert-Butyl 7-oxo-2-azaspiro[3.5]nonane-7-carboxylate
Reducing AgentSodium borohydride (NaBH4)
SolventMethanol, Dichloromethane
Reaction Temperature0 °C
Reaction Time1-3 hours (or until completion by TLC/HPLC)
Quenching AgentsWater, Saturated aq. NH4Cl
Extraction SolventDichloromethane
Purification MethodRecrystallization or Column Chromatography
Expected Yield>90%

Visualized Experimental Workflow

G cluster_stage1 Stage 1: Ketone Synthesis cluster_stage2 Stage 2: Reduction A Setup: Add reactants (t-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu) B Add solvents (t-BuOMe) A->B C Cool to 15°C and add Trichloroacetyl chloride in DME B->C D Stir overnight at RT C->D E Workup: Quench with aq. NH4Cl D->E F Filter and Separate Phases E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Dissolve Ketone Intermediate in MeOH/DCM I->J Proceed with Purified Ketone K Cool to 0°C and add NaBH4 J->K L Monitor reaction by TLC/HPLC K->L M Workup: Quench with H2O and aq. NH4Cl L->M N Extract with Dichloromethane M->N O Dry and Concentrate N->O P Purify (if necessary) O->P

References

Application of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate in PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate and its derivatives as rigid linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

Recent advancements in PROTAC design have highlighted the advantages of moving beyond traditional flexible linkers, such as polyethylene glycol (PEG) or alkyl chains. Rigid and three-dimensional linkers, including spirocyclic scaffolds like this compound, are gaining prominence. These linkers can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, potentially leading to improved degradation efficiency and better drug-like properties. Spirocyclic linkers, in particular, are being explored to enhance PROTAC activity and to fine-tune their pharmacokinetic properties, including solubility, lipophilicity, and metabolic stability.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves several key steps, from the formation of the ternary complex to the eventual degradation of the target protein. A typical experimental workflow for evaluating a novel PROTAC follows a logical progression from synthesis to cellular and biochemical characterization.

PROTAC_Mechanism_Workflow cluster_mechanism PROTAC Mechanism of Action cluster_workflow Experimental Workflow POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Spirocyclic Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Synthesis PROTAC Synthesis & Purification Binding Binary & Ternary Complex Binding Assays Synthesis->Binding Degradation_Assay Cellular Degradation Assay (e.g., Western Blot) Binding->Degradation_Assay Dose_Response Dose-Response Analysis (DC50 & Dmax) Degradation_Assay->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity

PROTAC Mechanism and Experimental Workflow

Data Presentation

The following table summarizes hypothetical quantitative data for a series of PROTACs incorporating a 2-azaspiro[3.5]nonane linker targeting the Androgen Receptor (AR). This data is representative of what would be generated during a lead optimization campaign.

Compound IDLinker ModificationTarget ProteinCell LineDC50 (nM)Dmax (%)Oral Bioavailability (%F)
PROTAC-A01-ARVCaP15>9045
PROTAC-A02Methyl substitutionARVCaP8>9562
PROTAC-A03Hydroxyl additionARVCaP25>9038
PROTAC-A04-ARLNCaP22>90Not Determined

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and characterization of a PROTAC utilizing a this compound linker are provided below.

Protocol 1: Synthesis of a PROTAC with a 2-azaspiro[3.5]nonane Linker

This protocol outlines a general synthetic route for coupling the spirocyclic linker to a warhead (targeting the protein of interest) and an E3 ligase ligand.

Materials:

  • This compound

  • Warhead with a suitable reactive handle (e.g., a carboxylic acid or alkyl halide)

  • E3 ligase ligand with a suitable reactive handle (e.g., an amine or alcohol)

  • Coupling reagents (e.g., HATU, DCC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel, HPLC columns)

Procedure:

  • Activation of the Linker: The hydroxyl group of this compound can be converted to a more reactive group, such as a mesylate or tosylate, for subsequent nucleophilic substitution. Alternatively, the Boc protecting group can be removed to expose the secondary amine for amide coupling.

  • Coupling to the First Ligand: The activated linker is reacted with either the warhead or the E3 ligase ligand under appropriate conditions. For example, an amide bond can be formed using standard peptide coupling reagents.

  • Deprotection: Any protecting groups on the linker or the first coupled ligand are removed to allow for the attachment of the second ligand.

  • Coupling to the Second Ligand: The intermediate from the previous step is then coupled to the second ligand using a compatible reaction chemistry.

  • Final Deprotection and Purification: All remaining protecting groups are removed, and the final PROTAC is purified to homogeneity using techniques such as flash chromatography or preparative HPLC. The structure and purity of the final compound are confirmed by analytical methods like LC-MS and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol describes how to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., VCaP for Androgen Receptor)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a negative control for degradation)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known degrader) and a negative control (e.g., co-treatment with a proteasome inhibitor).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Strip the membrane and re-probe with an antibody for a loading control to confirm equal protein loading across all lanes. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Protocol 3: Dose-Response Analysis for DC50 and Dmax Determination

This protocol outlines the process for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.

Procedure:

  • Data Acquisition: Perform a Western blot experiment as described in Protocol 2 with a wider and more granular range of PROTAC concentrations.

  • Densitometry: Quantify the band intensities for the target protein and the loading control for each concentration.

  • Normalization: Normalize the intensity of the target protein band to the corresponding loading control band for each lane.

  • Calculation of Percent Degradation: Express the normalized intensity of the target protein in each treated sample as a percentage of the vehicle-treated control. The percent degradation is calculated as 100 - (normalized intensity of treated sample / normalized intensity of vehicle control) * 100.

  • Curve Fitting: Plot the percent degradation against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximal percentage of degradation).

Logical Relationships in PROTAC Design and Optimization

The development of a successful PROTAC often involves an iterative cycle of design, synthesis, and testing. The properties of the linker, warhead, and E3 ligase ligand are all interconnected and must be co-optimized.

PROTAC_Optimization_Cycle Design Rational Design (Linker, Warhead, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Assays (Binding, Ternary Complex) Synthesis->In_Vitro Cellular Cellular Assays (Degradation, Viability) In_Vitro->Cellular In_Vivo In Vivo Studies (PK/PD, Efficacy) Cellular->In_Vivo Optimization Lead Optimization In_Vivo->Optimization Optimization->Design Iterate

Iterative Cycle of PROTAC Development

Application Notes and Protocols for Coupling Reactions with 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for various coupling reactions involving the versatile building block, 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved pharmacological properties. The protocols outlined below detail common coupling strategies to functionalize the 7-hydroxy position, enabling the synthesis of diverse compound libraries for drug discovery programs.

Introduction to 2-Azaspiro[3.5]nonane Scaffolds in Drug Discovery

Spirocyclic systems, such as the 2-azaspiro[3.5]nonane core, offer a rigid and structurally complex framework for the design of novel therapeutic agents. These scaffolds have gained attention as they provide an "escape from flatland" in medicinal chemistry, often leading to compounds with enhanced solubility, metabolic stability, and target selectivity. Derivatives of the closely related 7-azaspiro[3.5]nonane scaffold have been successfully utilized in the development of potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[1][2] GPR119 activation stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making it an attractive target for anti-diabetic drugs.[1][3]

The functionalization of the 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane at the hydroxyl group opens avenues to explore a wide chemical space and to develop structure-activity relationships (SAR) for various biological targets.

GPR119 Signaling Pathway

The GPR119 receptor is primarily coupled to the Gαs protein.[3] Agonist binding initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][4] Elevated cAMP activates Protein Kinase A (PKA), ultimately promoting the exocytosis of insulin- and GLP-1-containing vesicles.[3]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist GPR119 Agonist (e.g., Azaspiro-derivative) Agonist->GPR119 binds Gas->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

The following sections provide detailed protocols for key coupling reactions with 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane. These protocols are based on established synthetic methodologies and can be adapted for specific substrates.

General Experimental Workflow for Coupling Reactions

A typical workflow for the coupling reactions described below involves reaction setup under an inert atmosphere, monitoring of the reaction progress, aqueous workup, and purification of the final product.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add 2-Boc-7-hydroxy- 2-azaspiro[3.5]nonane, Coupling Partner, Catalyst/Reagents, Solvent Setup->Reagents Reaction Reaction at Specified Temperature Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

General workflow for coupling reactions.
Protocol 1: Mitsunobu Reaction for C-O Bond Formation

The Mitsunobu reaction allows for the conversion of the secondary alcohol in 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane to various ethers with inversion of stereochemistry.[5]

Materials:

  • 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

  • Phenol or other acidic nucleophile (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane (1.0 equiv), the acidic nucleophile (e.g., a phenol, 1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF, add DIAD or DEAD (1.5 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired ether product.

Quantitative Data (Representative Examples):

EntryNucleophile (ArOH)ReagentSolventTime (h)Yield (%)
1PhenolDIADTHF1685
24-MethoxyphenolDIADTHF1882
34-NitrophenolDEADTHF1291
42-NaphtholDIADDioxane2478
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

To perform a Suzuki-Miyaura coupling, the hydroxyl group must first be converted to a suitable leaving group, such as a triflate.

Part A: Synthesis of the Triflate

  • Dissolve 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triflic anhydride (1.2 equiv) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triflate, which can be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

Materials:

  • 2-Boc-7-(trifluoromethanesulfonyloxy)-2-azaspiro[3.5]nonane (from Part A)

  • Aryl or vinyl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a degassed solution of the triflate (1.0 equiv) and the boronic acid (1.2 equiv) in a mixture of dioxane and water (e.g., 4:1), add the palladium catalyst (5 mol%) and the base (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

Quantitative Data (Representative Examples):

EntryBoronic Acid (R-B(OH)₂)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90675
24-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100481
3Vinylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Toluene/H₂O80868
43-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100672
Protocol 3: Amide Coupling via the Secondary Amine

The Boc-protecting group can be removed to reveal the secondary amine, which can then undergo amide coupling with a variety of carboxylic acids.

Part A: Boc Deprotection

  • Dissolve 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane (1.0 equiv) in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-4 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture to dryness to obtain the hydrochloride or trifluoroacetate salt of 7-hydroxy-2-azaspiro[3.5]nonane.

Part B: Amide Coupling

Materials:

  • 7-hydroxy-2-azaspiro[3.5]nonane salt (from Part A)

  • Carboxylic acid (1.1 equiv)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equiv)[7]

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) and the coupling agent (1.2 equiv) in anhydrous DMF, add the base (3.0 equiv) and stir for 10 minutes at room temperature.

  • Add a solution of the 7-hydroxy-2-azaspiro[3.5]nonane salt (1.0 equiv) in DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by silica gel column chromatography.

Quantitative Data (Representative Examples):

EntryCarboxylic Acid (R-COOH)Coupling AgentBaseSolventTime (h)Yield (%)
1Benzoic acidHATUDIPEADMF1288
2Acetic acidEDC/HOBtTEADCM1692
3Phenylacetic acidHBTUDIPEADMF1485
4Boc-Gly-OHHATUDIPEADMF1290

Conclusion

The protocols described provide a foundation for the chemical modification of 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane. These coupling reactions are robust and versatile, enabling the synthesis of a wide array of derivatives for evaluation in drug discovery and development programs. The choice of reaction and conditions can be tailored to the specific needs of the target molecule and desired chemical transformation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate using column chromatography.

Experimental Protocols

A detailed methodology for the purification of this compound by flash column chromatography is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain or other suitable TLC stain

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. A good starting point is a 7:3 (v/v) mixture.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial eluent through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, ideally the initial eluent or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

    • Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexane.

    • Collect fractions of a consistent volume.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: TLC Analysis Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate, v/v)Rf of ProductRf of a Common Non-polar ImpurityRf of a Common Polar Impurity
9:10.100.550.02
8:20.250.700.08
7:30.380.820.15
1:10.600.950.40

Table 2: Typical Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane
Initial Eluent10% Ethyl Acetate in Hexane
Final Eluent50% Ethyl Acetate in Hexane
Additive0.1% Triethylamine (optional, to reduce tailing)
Typical Recovery85-95%
Purity (by NMR)>98%

Mandatory Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Solvent_Selection Solvent System Selection (Rf ≈ 0.2-0.3) TLC_Analysis->Solvent_Selection Column_Packing Column Packing with Silica Gel Solvent_Selection->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_TLC TLC Analysis of Fractions Fraction_Collection->Fraction_TLC Pooling Pooling of Pure Fractions Fraction_TLC->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Column Chromatography Workflow for Purification.

Troubleshooting Guides and FAQs

Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

Answer: This indicates that your compound is very polar. You will need to use a more polar solvent system.

  • Solution 1: Add Methanol. Try a solvent system of dichloromethane (DCM) with a small percentage of methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the concentration. Be cautious, as too much methanol can dissolve the silica gel.[1]

  • Solution 2: Add an Amine. For nitrogen-containing compounds, adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide to the eluent can help.[1] A common practice is to add 0.1-1% TEA to your solvent system. This neutralizes the acidic sites on the silica gel that can strongly interact with the amine in your molecule.

Q2: My purified product shows significant tailing on the TLC plate. What causes this and how can I fix it?

Answer: Tailing is often caused by strong interactions between your compound and the stationary phase, or by overloading the column.

  • Solution 1: Add a Modifier. As mentioned above, adding a small amount of triethylamine (0.1-1%) to your eluent can significantly reduce tailing for amine-containing compounds by competing for the active sites on the silica gel.

  • Solution 2: Reduce Sample Load. Overloading the column with too much crude material can lead to band broadening and tailing. Use a larger column or reduce the amount of sample being purified. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for difficult separations.

  • Solution 3: Change the Solvent System. A different solvent system might provide better elution characteristics. Experiment with different solvent combinations during your initial TLC analysis.

Q3: I see a new spot on the TLC of my purified fractions that was not in the crude material. What could be the reason?

Answer: This suggests that your compound may be degrading on the silica gel.

  • Solution 1: Deactivate the Silica Gel. You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]

  • Solution 2: Use an Alternative Stationary Phase. If your compound is highly acid-sensitive, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.[1]

  • Solution 3: Minimize Contact Time. Run the column more quickly (flash chromatography) to reduce the time your compound is in contact with the silica.

Q4: The separation between my product and an impurity is very poor, even though they have a good Rf difference on the TLC plate. Why is this happening?

Answer: This discrepancy between TLC and column chromatography can arise from several factors.

  • Solution 1: Check for Co-elution. The impurity might have a similar affinity for the stationary phase under the flow conditions of the column. Try a different solvent system that provides a larger separation between the spots on the TLC plate.

  • Solution 2: Optimize the Gradient. If you are running a gradient elution, the gradient may be too steep. A shallower gradient can improve resolution.

  • Solution 3: Ensure Proper Column Packing. An improperly packed column with channels or cracks can lead to poor separation. Ensure the silica bed is well-compacted and level.

Q5: How do I choose the right starting solvent system for my column?

Answer: The ideal starting point is determined by TLC analysis.

  • Guideline: The solvent system that gives your target compound an Rf value of 0.2 to 0.3 on a TLC plate is generally a good starting point for your column chromatography.[1] This ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.

Q6: What is "dry loading" and when should I use it?

Answer: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.

  • When to Use: This method is particularly useful when your crude product has poor solubility in the starting eluent.[2] Dissolving the sample in a strong solvent and loading it directly can disrupt the top of the column and lead to poor separation.

  • Procedure: Dissolve your crude product in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and then remove the solvent on a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

References

Common side reactions in the synthesis of 2-azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 2-azaspiro[3.5]nonanes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 2-azaspiro[3.5]nonanes, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired 2-Azaspiro[3.5]nonane and Formation of Polymeric Material

Q1: During the intramolecular cyclization to form the 2-azaspiro[3.5]nonane ring system, I am observing a low yield of my desired product and the formation of a significant amount of intractable polymeric material. What is the likely cause and how can I mitigate this?

A1: The formation of polymeric material suggests that an intermolecular reaction is outcompeting the desired intramolecular cyclization. This is a common issue in reactions aiming to form rings, where one molecule reacts with another instead of with itself.

Likely Causes:

  • High Concentration: At high concentrations, the probability of reactive ends of different molecules encountering each other increases, leading to intermolecular polymerization.

  • Reaction Temperature: Higher temperatures can sometimes favor intermolecular reactions, especially if the activation energy for the intermolecular process is higher.

  • Substrate Structure: If the linker between the reactive functional groups is too short or too rigid, it may hinder the molecule from adopting the necessary conformation for intramolecular cyclization, thus favoring intermolecular reactions.

Troubleshooting Steps:

  • High Dilution Conditions: The most effective way to favor intramolecular reactions is to perform the cyclization under high dilution. This decreases the probability of intermolecular encounters. A typical starting point is a substrate concentration of 0.01-0.05 M.

  • Slow Addition: Adding the substrate slowly over a prolonged period to a heated solvent (syringe pump addition) can maintain a pseudo-low concentration of the reactive species, thereby promoting intramolecular cyclization.

  • Optimize Temperature: Investigate a range of temperatures. Sometimes, lower temperatures can favor the entropically more favorable intramolecular pathway.

  • Choice of Base/Catalyst: The nature of the base or catalyst can influence the rate of cyclization. For base-mediated cyclizations, a non-nucleophilic, sterically hindered base may be beneficial.

Issue 2: Formation of a Dimer as a Major Byproduct

Q2: My reaction is producing a significant amount of a byproduct with approximately double the mass of my expected 2-azaspiro[3.5]nonane. How can I confirm if it's a dimer and how can I suppress its formation?

A2: The formation of a dimeric byproduct is a specific case of intermolecular reaction where two molecules of the starting material react to form a larger cyclic or linear dimer. This is particularly common in reactions like the Dieckmann condensation when forming larger rings.

Confirmation of Dimer Formation:

  • Mass Spectrometry (MS): The most direct evidence will be a molecular ion peak in the mass spectrum corresponding to twice the molecular weight of the starting material (or a derivative thereof).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the byproduct will likely show a more complex pattern than the starting material but may exhibit some symmetry depending on the dimer's structure.

Troubleshooting Steps:

  • Employ High Dilution: As with general polymerization, high dilution conditions are crucial to minimize dimerization.

  • Use a Template Effect: In some cases, the use of a metal cation (e.g., from the base) can act as a template, holding the reactive ends of a single molecule in proximity to favor intramolecular cyclization. The choice of cation (e.g., Li⁺, Na⁺, K⁺) can be critical.

  • Modify the Substrate: If possible, introducing bulky groups near the reactive sites can sterically hinder intermolecular reactions, including dimerization.

Issue 3: Ring-Opening of the Azetidine Moiety

Q3: I have successfully synthesized my 2-azaspiro[3.5]nonane, but it appears to be unstable during subsequent reaction steps or purification, leading to products that suggest the azetidine ring has opened. What conditions can cause this and how can I avoid it?

A3: The four-membered azetidine ring in the 2-azaspiro[3.5]nonane scaffold is strained and susceptible to ring-opening reactions under various conditions.

Conditions Favoring Ring-Opening:

  • Acidic Conditions: Strong acids can protonate the nitrogen atom, making the C-N bonds more susceptible to nucleophilic attack, leading to ring opening.

  • Nucleophilic Attack: The strained ring is an electrophilic target for various nucleophiles. The regioselectivity of the attack can depend on the substituents on the azetidine ring.

  • Reductive Conditions: Certain reducing agents, especially those used for deprotection of N-benzyl groups (e.g., catalytic hydrogenation), can sometimes lead to hydrogenolysis of the C-N bonds of the azetidine ring.

Troubleshooting Steps:

  • Maintain Neutral or Mildly Basic pH: During workup and purification, avoid strongly acidic conditions. Use of buffered solutions can be beneficial.

  • Choose Orthogonal Protecting Groups: Select nitrogen protecting groups that can be removed under mild conditions that do not affect the azetidine ring. For example, a Boc group can be removed with mild acid, but care must be taken. A Cbz group, if removed by hydrogenolysis, requires careful optimization of catalysts and conditions to avoid ring cleavage.

  • Purification Method: Flash column chromatography on silica gel can be slightly acidic. Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Low Temperature: Perform subsequent reactions and purifications at the lowest practical temperature to minimize decomposition.

Quantitative Data Summary

While specific quantitative data for side product formation in the synthesis of 2-azaspiro[3.5]nonanes is not extensively reported in the literature, the following table provides hypothetical yield ranges based on common outcomes in related azaspirocycle syntheses.

Synthetic StrategyDesired ProductCommon Side Product(s)Typical Yield of Desired ProductTypical Yield of Side Product(s)
Intramolecular N-Alkylation 2-Azaspiro[3.5]nonaneIntermolecular Polymer/Oligomers40-70% (with high dilution)10-50%
Dieckmann Condensation Precursor to 2-Azaspiro[3.5]nonaneDimerized Product50-80%5-20%
Reductive Amination 2-Azaspiro[3.5]nonaneOver-alkylated Product, Reduced Carbonyl60-90%5-15%

Experimental Protocols

A detailed experimental protocol for a key step in a potential synthesis of a 2-azaspiro[3.5]nonane derivative is provided below, highlighting measures to minimize side reactions.

Protocol: Intramolecular Cyclization via N-Alkylation to form N-benzyl-2-azaspiro[3.5]nonane

This protocol describes the cyclization of a precursor containing both a secondary amine and a leaving group on a cyclohexane ring.

Materials:

  • (1-(aminomethyl)cyclohexyl)methanol derivative (with a suitable leaving group on the methanol, e.g., tosylate or mesylate)

  • Anhydrous, non-nucleophilic solvent (e.g., Acetonitrile or DMF)

  • Non-nucleophilic base (e.g., Potassium Carbonate or Diisopropylethylamine)

Procedure:

  • Set up a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a syringe pump.

  • To the reaction vessel, add the non-nucleophilic base (3.0 equivalents) and a sufficient volume of anhydrous solvent to achieve a final substrate concentration of 0.01 M upon completion of the addition.

  • Heat the solvent/base mixture to reflux.

  • Dissolve the (1-(aminomethyl)cyclohexyl)methanol derivative (1.0 equivalent) in the same anhydrous solvent to a concentration of approximately 0.1 M.

  • Using the syringe pump, add the solution of the starting material to the refluxing solvent/base mixture over a period of 8-12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the base and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent to afford the N-benzyl-2-azaspiro[3.5]nonane.

Visualizations

The following diagrams illustrate key concepts related to side reactions in the synthesis of 2-azaspiro[3.5]nonanes.

G cluster_intra Intramolecular Cyclization (Desired) cluster_inter Intermolecular Reaction (Side Reaction) A Precursor B 2-Azaspiro[3.5]nonane A->B High Dilution C Precursor E Dimer/Polymer C->E High Concentration D Precursor D->E

Fig. 1: Competition between intramolecular and intermolecular reactions.

G Start Synthesis of 2-Azaspiro[3.5]nonane Problem Low Yield/ Side Products Start->Problem TS Troubleshooting Problem->TS Sol1 High Dilution/ Slow Addition TS->Sol1 Intermolecular Reaction Sol2 Optimize Temperature TS->Sol2 Thermodynamic vs Kinetic Control Sol3 Change Base/ Catalyst TS->Sol3 Reaction Rate/ Selectivity Sol4 Use Neutral Purification TS->Sol4 Product Instability

Fig. 2: Logical workflow for troubleshooting common side reactions.

Technical Support Center: Azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in azaspiro[3.5]nonane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the azaspiro[3.5]nonane core?

A1: The primary synthetic routes include solid-phase synthesis, which is amenable to library generation, and solution-phase multi-step cyclizations.[1] Solid-phase synthesis often involves immobilizing a piperidine-based precursor on a resin, followed by sequential reactions to build the spirocyclic system.[1] A notable solution-phase approach involves a two-step cyclization process, which has been reported to achieve high yields.[2]

Q2: What are the critical factors influencing the yield in azaspiro[3.5]nonane synthesis?

A2: Several factors can significantly impact the overall yield. These include the choice of synthetic route, the purity of starting materials and reagents, reaction conditions (temperature, solvent, and reaction time), the efficiency of the cyclization step, and the purification method. For instance, in some cyclization reactions, temperature control is crucial to minimize the formation of side products like olefin impurities or ring-opened byproducts.[2]

Q3: Are there any known side reactions that can lead to low yields?

A3: Yes, side reactions are a common cause of low yields. In Dieckmann condensation-based spirocyclization, incomplete reaction or side reactions of the carbanion can be problematic.[1] In methods involving reducing agents like lithium aluminum hydride, over-reduction can lead to undesired olefin impurities.[2] Additionally, premature quenching of radical intermediates in radical cyclization approaches can result in the formation of monocyclized products instead of the desired spirocycle.[3]

Troubleshooting Guides

Low Yield in Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one
Observed Problem Potential Cause Recommended Solution
Low overall yield after cleavage from resin. Incomplete loading of the initial building block onto the resin.- Ensure the resin is adequately swelled before adding the building block. - Use a sufficient excess of the building block and coupling reagents. - Increase the reaction time for the loading step.
Incomplete Fmoc-deprotection.- Treat the resin with 20% piperidine in DMF for a sufficient duration (e.g., 5 minutes, then 20 minutes) to ensure complete removal of the Fmoc group.[1]
Inefficient spirocyclization (Dieckmann condensation).- Ensure anhydrous conditions as potassium tert-butoxide is moisture-sensitive. - Optimize the reaction temperature and time (e.g., 60°C for 8 hours).[1] - Use a sufficient excess of the base (e.g., 5.0 eq of potassium tert-butoxide).[1]
Incomplete decarboxylation.- Ensure the reaction is heated sufficiently (e.g., 120°C in DMSO/water for 4 hours).[1]
Product degradation during cleavage.- Use a milder cleavage cocktail if the product is sensitive to strong acid (e.g., lower percentage of TFA).
Low Yield in Two-Step Cyclization Synthesis of 7-oxo-2-azaspiro[3.5]nonane
Observed Problem Potential Cause Recommended Solution
Low yield in the first cyclization step. Inefficient reaction between Compound 1 and Compound 2.- Ensure the use of an effective acid-binding agent (e.g., anhydrous potassium carbonate) to prevent the formation of alkyl halides.[2] - Add a phase transfer catalyst and an iodo metal salt (e.g., potassium iodide) to facilitate the reaction.[2]
Low yield in the second cyclization step (reduction). Formation of olefin impurities due to over-reduction.- Carefully control the reaction temperature (between -50°C and 50°C).[2] - Optimize the molar ratio of the substrate to lithium aluminum hydride. A ratio of 1.0:1.5 has been shown to give a high yield of 82.5%.[2]
Formation of ring-opening impurities.- Control the rate of addition of lithium aluminum hydride to manage the exothermic reaction and maintain the desired temperature.[2]
Difficult purification leading to product loss. Presence of closely related impurities.- Utilize column chromatography with neutral alumina for purification.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the second cyclization step in the synthesis of 7-oxo-2-azaspiro[3.5]nonane using different molar ratios of the substrate (Compound 3) to lithium aluminum hydride (LAH).[2]

Molar Ratio (Compound 3 : LAH)Yield (%)
1.0 : 1.156.3
1.0 : 1.582.5
1.0 : 1.579.6
1.0 : 3.072.5

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core[1]

This protocol outlines the key spirocyclization step via Dieckmann condensation followed by decarboxylation on a solid support.

Materials:

  • Resin-bound precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Spirocyclization:

    • Swell the resin in anhydrous THF (10 mL).

    • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin.

    • Agitate the mixture at 60°C for 8 hours.

    • Cool the reaction to room temperature, drain the solvent, and wash the resin with THF (3 x 10 mL).

  • Decarboxylation:

    • Suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL).

    • Heat the mixture at 120°C for 4 hours.

    • Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

Protocol 2: Two-Step Synthesis of 7-oxo-2-azaspiro[3.5]nonane[2]

This protocol describes the second cyclization step to form the final product.

Materials:

  • Compound 3 (precursor from the first cyclization)

  • Diethyl ether or Methyltetrahydrofuran (reaction solvent)

  • Lithium aluminum hydride (LAH)

  • Purified water

  • 15% Sodium hydroxide solution

  • Neutral alumina for column chromatography

Procedure:

  • Add the reaction solvent (e.g., 1000 mL of diethyl ether) to a reactor and then add the precursor compound (e.g., 106.1 g, 0.50 mol).

  • Replace the atmosphere with nitrogen and cool the mixture to between -50°C and -30°C.

  • Slowly add lithium aluminum hydride (e.g., 28.4 g, 0.75 mol) in portions over one hour.

  • Stir the reaction mixture for 4 hours at this temperature.

  • Slowly quench the reaction by adding purified water (28 mL), followed by a 15% sodium hydroxide solution (28 mL), and then more purified water (84 mL).

  • Filter the mixture and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on neutral alumina to yield the final 7-oxo-2-azaspiro[3.5]nonane.

Visualizations

experimental_workflow cluster_solid_phase Solid-Phase Synthesis cluster_solution_phase Solution-Phase Synthesis sp_start Resin Preparation sp_load Loading of Building Block sp_start->sp_load sp_deprotect Fmoc-Deprotection sp_load->sp_deprotect sp_acyl Acylation sp_deprotect->sp_acyl sp_cyclo Spirocyclization (Dieckmann Condensation) sp_acyl->sp_cyclo sp_decarboxy Decarboxylation sp_cyclo->sp_decarboxy sp_cleave Cleavage from Resin sp_decarboxy->sp_cleave sp_purify Purification sp_cleave->sp_purify sp_product Azaspiro[3.5]nonane Derivative sp_purify->sp_product sol_start Starting Materials (Compound 1 & 2) sol_cyclo1 First Cyclization sol_start->sol_cyclo1 sol_intermediate Intermediate (Compound 3) sol_cyclo1->sol_intermediate sol_cyclo2 Second Cyclization (Reduction) sol_intermediate->sol_cyclo2 sol_purify Purification sol_cyclo2->sol_purify sol_product Azaspiro[3.5]nonane sol_purify->sol_product

Caption: Comparative workflow of solid-phase and solution-phase synthesis routes for azaspiro[3.5]nonane derivatives.

troubleshooting_guide cluster_optimize Optimization Steps start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_products Analyze for Side Products start->check_side_products check_purity->check_conditions Pure optimize_stoichiometry Optimize Reagent Stoichiometry check_purity->optimize_stoichiometry Impure optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time optimize_purification Optimize Purification Method check_side_products->optimize_purification Complex Mixture optimize_conditions Adjust Conditions to Minimize Side Product Formation check_side_products->optimize_conditions Side Products Identified yield_improved Yield Improved optimize_stoichiometry->yield_improved optimize_temp_time->yield_improved optimize_purification->yield_improved optimize_conditions->yield_improved

Caption: A logical troubleshooting workflow for addressing low yields in chemical synthesis.

References

Characterization of impurities in tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. Our aim is to address specific issues that may be encountered during the synthesis, purification, and characterization of this compound and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common synthetic approach involves a multi-step process. This typically starts with the synthesis of a key intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, followed by the reduction of the ketone to the desired hydroxyl group.

Q2: What are the potential sources of impurities in the synthesis?

A2: Impurities can arise from various sources throughout the manufacturing process.[1] These can include starting materials, by-products from side reactions, intermediates that have not fully reacted, degradation products, and reagents or catalysts used in the synthesis.[1] For chiral compounds, optical isomers can also be a source of impurity.[2]

Q3: What are common side reactions during the Boc-protection of the spirocyclic amine?

A3: During the Boc-protection of the secondary amine in the 2-azaspiro[3.5]nonane core, several side reactions can occur. These may include the formation of isocyanates, ureas, or oxazolidinones, particularly if there are amino alcohol functionalities present.[3] Incomplete reaction can also lead to the presence of the unprotected amine as an impurity.

Q4: How can I monitor the progress of the reaction and the formation of impurities?

A4: The progress of the reaction and the emergence of impurities should be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin Layer Chromatography (TLC). These methods allow for the separation and detection of the desired product and any by-products.

Q5: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?

A5: Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in drug substances.[2] Generally, impurities present at a level of 0.10% or more should be identified and characterized.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (Ketone Intermediate)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization Reaction Optimize reaction conditions: adjust temperature, reaction time, and stoichiometry of reagents. Ensure efficient stirring.Increased conversion to the desired spirocyclic ketone.
Side Reactions Analyze the reaction mixture by LC-MS to identify major by-products. Modify the reaction conditions to minimize their formation (e.g., change of base or solvent).Reduction in the formation of unwanted side products and an increase in the yield of the desired product.
Product Loss During Work-up/Purification Optimize the extraction and purification procedures. For column chromatography, select an appropriate stationary and mobile phase to ensure good separation.Improved recovery of the pure ketone intermediate.
Problem 2: Incomplete Reduction of the Ketone or Formation of By-products
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase the equivalents of the reducing agent (e.g., sodium borohydride) or prolong the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is consumed.Complete conversion of the ketone to the desired alcohol.
Over-reduction of other functional groups This is less likely with mild reducing agents like NaBH4, but if stronger reducing agents are used, other groups could be affected. Use a milder, more selective reducing agent.Selective reduction of the ketone without affecting other functional groups.
Formation of Diastereomers The reduction of the ketone can lead to the formation of cis and trans isomers of the alcohol. Analyze the product mixture by chiral HPLC or NMR to determine the diastereomeric ratio. If necessary, develop a method for their separation.Characterization of the diastereomeric ratio and isolation of the desired isomer.
Problem 3: Issues with the Boc-Protection Step
Potential Cause Troubleshooting Step Expected Outcome
Low Yield of Boc-Protected Product Ensure the amine starting material is free of ammonium salts. Use a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize any acid and facilitate the reaction. Optimize the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O).Higher conversion to the N-Boc protected product.
Presence of Unreacted Amine Increase the amount of (Boc)₂O and/or the reaction time. Monitor the reaction by TLC or LC-MS.Complete consumption of the starting amine.
Difficult Purification During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted (Boc)₂O and tert-butanol. If issues persist, column chromatography on silica gel is a reliable purification method.Isolation of the pure N-Boc protected product, free from reagents and by-products.

Experimental Protocols

Synthesis of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

A general procedure for the synthesis of the ketone intermediate can be adapted from patented methods.[1] The synthesis often involves a multi-step sequence, for example, a cyclization reaction to form the spirocyclic core.

Reduction of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

A typical procedure for the reduction of the ketone is as follows:

  • Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in a suitable solvent (e.g., methanol, ethanol).

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride, portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by carefully adding water or a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Characterization of Impurities

The identification and characterization of impurities are crucial for ensuring the quality and safety of the final product. A combination of analytical techniques is typically employed.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To separate and quantify the main component and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) To determine the molecular weight of impurities and aid in their identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities such as residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of isolated impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_analysis Impurity Analysis Starting_Materials Starting Materials Ketone_Intermediate tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate Starting_Materials->Ketone_Intermediate Cyclization Final_Product This compound Ketone_Intermediate->Final_Product Ketone Reduction Crude_Product Crude Product Final_Product->Crude_Product HPLC HPLC Crude_Product->HPLC Separation LC_MS LC-MS HPLC->LC_MS Identification NMR NMR LC_MS->NMR Structure Elucidation Identified_Impurities Identified Impurities NMR->Identified_Impurities

Caption: Synthetic workflow and impurity analysis pathway.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield or Impure Product Analyze_Mixture Analyze Reaction Mixture (TLC, LC-MS) Low_Yield->Analyze_Mixture Incomplete_Reaction Incomplete Reaction Analyze_Mixture->Incomplete_Reaction Side_Reactions Side Reactions Analyze_Mixture->Side_Reactions Purification_Issues Purification Issues Analyze_Mixture->Purification_Issues Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Modify_Reagents Modify Reagents or Solvents Side_Reactions->Modify_Reagents Improve_Purification Improve Purification Technique Purification_Issues->Improve_Purification

Caption: Troubleshooting logic for synthesis issues.

References

Optimizing reaction conditions for the synthesis of azaspirocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaspirocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of azaspirocycles.

Problem 1: Low or No Product Yield

Question: My reaction is not proceeding to completion, or I am observing a very low yield of my desired azaspirocycle. What are the common causes and how can I improve it?

Answer: Low yields in azaspirocycle synthesis can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective.[1]

Possible Causes and Solutions:

  • Poor Reactivity of Starting Materials:

    • Issue: Impurities in starting materials can inhibit catalysts or lead to side reactions.[1] For reactions involving imines, ensure the imine is freshly prepared and of high purity.[1]

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (NMR, LC-MS, etc.). Consider purifying starting materials if necessary. For less reactive substrates, you might need to use more activated starting materials, for example, by introducing electron-withdrawing or -donating groups depending on the reaction mechanism.[1]

  • Catalyst Inactivity or Decomposition:

    • Issue: The catalyst may be deactivated by impurities in the reagents or solvent, or it may be inherently unstable under the reaction conditions.[1] For instance, in palladium-catalyzed reactions, the aggregation of palladium particles can lead to deactivation.[2]

    • Solution: Ensure you are using the correct catalyst loading and that it is handled under the appropriate atmosphere (e.g., an inert gas for air-sensitive catalysts).[1] Consider purifying your solvents and reagents to remove any potential catalyst poisons.[1] If catalyst deactivation is suspected, a higher catalyst loading or the use of a more robust catalyst may be necessary.

  • Suboptimal Reaction Conditions:

    • Issue: Temperature, reaction time, solvent, and concentration of reactants are critical parameters that can significantly impact the yield.[1]

    • Solution: Systematically screen reaction parameters. Small-scale trial reactions can help determine the ideal conditions without committing large amounts of starting material. For example, a solvent screen for an iridium-catalyzed aza-spirocyclization identified dichloromethane as optimal for both yield and diastereocontrol.[1]

  • Side Reactions:

    • Issue: The formation of side products can consume starting materials and reduce the yield of the desired azaspirocycle. Common side reactions include alkene isomerization in metathesis reactions and the formation of undesired regioisomers.[1]

    • Solution: Adjusting the reaction time, temperature, or the choice of catalyst and solvent can help minimize side reactions.[1] For example, in some ring-closing metathesis reactions, shorter reaction times can prevent product isomerization.[1]

Problem 2: Poor Diastereoselectivity

Question: The diastereomeric ratio (d.r.) of my product is low. How can I improve the stereocontrol of the reaction?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like azaspirocycles. Several factors can influence the stereochemical outcome of a reaction.

Possible Causes and Solutions:

  • Inadequate Stereocontrol from Catalyst or Chiral Auxiliary:

    • Issue: The choice of catalyst and ligands is crucial for stereocontrol.[1] If using a chiral catalyst, its enantiomeric purity is critical.

    • Solution: Screen a variety of chiral ligands or catalyst systems. For instance, in asymmetric [3+2] cycloadditions, chiral phosphoric acids or metal complexes with specific ligands have been shown to induce high diastereoselectivity.[3] The use of chiral auxiliaries on the substrate can also be an effective strategy to control diastereoselectivity.[1]

  • Suboptimal Reaction Temperature:

    • Issue: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation.[3]

    • Solution: Running the reaction at lower temperatures often favors the formation of the kinetically controlled product, which may be a single diastereomer.[3] Conversely, higher temperatures might lead to an equilibrium of diastereomers.[3] For an iridium-catalyzed aza-spirocyclization, lowering the temperature improved diastereoselectivity.[1]

  • Solvent Effects:

    • Issue: The polarity of the solvent can influence the transition state of the reaction, thereby affecting diastereoselectivity.[3]

    • Solution: It is recommended to screen a variety of solvents with different polarities.[3]

  • Influence of Protecting Groups:

    • Issue: The steric bulk and electronic properties of the nitrogen protecting group can influence the facial selectivity of the cyclization.[1]

    • Solution: It is often worthwhile to screen different protecting groups (e.g., Boc, Cbz, Ts) to find the one that provides the best diastereoselectivity for your specific substrate.[1]

Problem 3: Difficulty in Product Purification

Question: I am having trouble purifying my azaspirocyclic product. What are some effective purification strategies?

Answer: The unique structural features of azaspirocycles can sometimes present challenges during purification.

Possible Causes and Solutions:

  • High Polarity of the Azaspirocycle:

    • Issue: Highly polar and basic azaspirocycles can streak on a standard silica gel column, leading to poor separation.[1]

    • Solution: Consider using alternative stationary phases like alumina or amine-functionalized silica.[1] Reversed-phase chromatography is another effective method for purifying polar compounds.[1] Converting the basic amine to its salt (e.g., HCl salt) can sometimes aid in purification or induce crystallization.[1]

  • Co-elution with Byproducts:

    • Issue: A persistent impurity may co-elute with the desired product, making chromatographic separation difficult.[1][4]

    • Solution: If your product is a solid, recrystallization can be a powerful purification technique.[1] If chromatographic separation is the only option, try optimizing the mobile phase composition by using a shallower gradient or switching to an isocratic elution.[4] You might also need to revisit the reaction conditions to minimize the formation of the specific byproduct.[1] Protecting the amine with a group like Boc can alter its polarity and chromatographic behavior, potentially facilitating separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are some of the key synthetic strategies for constructing azaspirocycles?

A1: Several powerful methods are used for the synthesis of azaspirocycles, including:

  • Intramolecular [3+2] Cycloadditions: This method, often involving azomethine ylides, is effective for constructing five-membered nitrogen-containing rings.

  • Pictet-Spengler Reaction: A classic method for the synthesis of tetrahydro-β-carboline and related structures, which can be adapted for azaspirocycle synthesis.[5]

  • Palladium-Catalyzed Cyclizations: These methods offer a versatile approach to forming various azaspirocyclic scaffolds through C-H activation or dearomative processes.[2][6][7]

  • Ring-Closing Metathesis (RCM): A powerful tool for the formation of a wide range of ring sizes.

  • N-Acyliminium Ion Cyclizations: These reactions are useful for constructing a variety of nitrogen-containing heterocyclic systems.[8][9]

Q2: How can I minimize the formation of side products in a domino radical bicyclization for the synthesis of a 1-Azaspiro[4.4]nonane?

A2: The formation of side products in domino radical bicyclizations often arises from the premature quenching of radical intermediates.[3] To minimize these, consider the following:

  • Choice of Radical Initiator: The initiator can influence the rate of the desired cyclization versus side reactions. For instance, triethylborane (Et₃B) allows for milder reaction conditions (room temperature) and has been shown to improve diastereoselectivity and reduce side products compared to AIBN, which requires higher temperatures.[3]

  • Concentration of Radical Quenching Agent: If using a radical quenching agent like Bu₃SnH, its concentration is critical. A slow addition of Bu₃SnH can help maintain a low steady-state concentration, favoring the desired cyclization pathway.[3]

  • Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. Shorter reaction times can minimize the opportunity for side reactions to occur.[3]

Q3: My phosphine-catalyzed [3+2] cycloaddition is not proceeding to completion or is giving a low yield. What should I check?

A3: Low conversion or yield in a phosphine-catalyzed [3+2] cycloaddition can be due to several factors:[3]

  • Catalyst Activity: Ensure the phosphine catalyst is of high purity and handled under inert conditions if it is air-sensitive. The choice of phosphine can also be critical; while triphenylphosphine is common, other phosphines with different electronic and steric properties might be more effective for your specific substrates.[3]

  • Reaction Conditions: These reactions are often sensitive to the solvent and temperature. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Azaspirocyclization

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)d.r.
1Catalyst A (5)Toluene8012452:1
2Catalyst A (5)Dichloromethane4012653:1
3Catalyst A (5)Dichloromethane2524705:1
4Catalyst B (5)Dichloromethane25248510:1
5Catalyst B (2)Dichloromethane25248210:1

This table is a representative example based on general principles and may not reflect a single specific literature report.

Table 2: Effect of Additives on Diastereoselectivity in a [3+2] Cycloaddition [3]

EntryAdditive (equiv)SolventTemperature (°C)Yield (%)d.r.
1NoneToluene110701:1
2Benzoic Acid (0.2)Toluene110753:1
3Acetic Acid (0.2)Toluene110722.5:1
4Benzoic Acid (0.2)Ethanol80805:1

Experimental Protocols

General Procedure for Pictet-Spengler Synthesis of a 1-Substituted Tetrahydro-β-carboline[10]
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).[10]

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) dropwise at room temperature.[10]

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.[10]

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

General Procedure for an Intramolecular [3+2] Cycloaddition of an Azomethine Ylide[3]
  • Reactant Preparation: To a microwave vial, add the starting amino ester (1.0 equiv) and the dipolarophile (1.2 equiv).[3]

  • Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid (0.5 equiv) as the catalyst.[3]

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.[3]

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomer.[3]

  • Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[3]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Assess Starting Material Purity start->check_purity check_catalyst Evaluate Catalyst Activity/Stability start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions purify_sm Purify Starting Materials check_purity->purify_sm change_catalyst Change Catalyst or Increase Loading check_catalyst->change_catalyst optimize_conditions Systematically Optimize (Temp, Solvent, Conc.) check_conditions->optimize_conditions modify_conditions Modify Conditions to Minimize Side Products check_side_reactions->modify_conditions success Improved Yield purify_sm->success change_catalyst->success optimize_conditions->success modify_conditions->success

Caption: Troubleshooting workflow for low product yield in azaspirocycle synthesis.

Troubleshooting_Poor_Diastereoselectivity start Poor Diastereoselectivity check_catalyst Evaluate Catalyst/ Chiral Auxiliary start->check_catalyst check_temp Assess Reaction Temperature start->check_temp check_solvent Investigate Solvent Effects start->check_solvent check_pg Consider Protecting Group Influence start->check_pg screen_catalysts Screen Chiral Catalysts or Auxiliaries check_catalyst->screen_catalysts optimize_temp Optimize Temperature (Kinetic vs. Thermodynamic) check_temp->optimize_temp screen_solvents Screen Solvents of Varying Polarity check_solvent->screen_solvents screen_pgs Screen Different Protecting Groups check_pg->screen_pgs success Improved Diastereoselectivity screen_catalysts->success optimize_temp->success screen_solvents->success screen_pgs->success

Caption: Troubleshooting workflow for poor diastereoselectivity.

References

Technical Support Center: Troubleshooting Diastereomeric Separation of Azaspiro[3.5]nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereomeric separation of azaspiro[3.5]nonane isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of azaspiro[3.5]nonane diastereomers often challenging?

A1: The separation of azaspiro[3.5]nonane diastereomers can be difficult due to their unique structural characteristics. As stereoisomers that are not mirror images, diastereomers possess different physical and chemical properties, which is the basis for their separation. However, the subtle differences in the three-dimensional arrangement of atoms in these rigid spirocyclic systems can lead to very similar physicochemical properties, such as polarity and hydrophobicity. This similarity requires highly selective chromatographic conditions to achieve baseline resolution.

Q2: What are the recommended initial chromatographic techniques for separating azaspiro[3.5]nonane diastereomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and commonly employed techniques.[1]

  • Normal-Phase HPLC (NP-HPLC): Often a good starting point, as the polar interactions with a silica or other polar stationary phase can effectively differentiate the small differences in the spatial arrangement of polar functional groups on the diastereomers.

  • Chiral HPLC: Utilizing a Chiral Stationary Phase (CSP) can be highly effective, even for diastereomeric separations. The complex chiral environment of the CSP can provide unique interactions that enhance selectivity. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile.

  • Supercritical Fluid Chromatography (SFC): SFC, especially with chiral columns, is a powerful technique for separating isomers. It often provides faster separations and uses less organic solvent compared to HPLC.

Q3: How do I select the appropriate column for my separation?

A3: Column selection is a critical and often empirical process.

  • For Normal-Phase HPLC: A high-quality silica gel column is a standard choice. If separation on silica is inadequate, consider alternative polar stationary phases like diol- or cyano-bonded silica, which can offer different selectivities.

  • For Chiral HPLC/SFC: Screening a variety of Chiral Stationary Phases (CSPs) is highly recommended. Polysaccharide-based CSPs, such as those with cellulose or amylose backbones derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenyl)carbamate), are known for their broad applicability in separating a wide range of chiral and diastereomeric compounds.

Q4: What is the role of the mobile phase, and how can I optimize it for better resolution?

A4: The mobile phase composition is a key parameter for optimizing selectivity and resolution.

  • In Normal-Phase HPLC: The mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or ethyl acetate). Systematically varying the type and percentage of the polar modifier is the primary way to influence retention and selectivity. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

  • In SFC: The mobile phase is primarily supercritical CO2 with a polar co-solvent (modifier), often an alcohol like methanol or ethanol. Adjusting the percentage of the co-solvent is the main way to control elution strength. Additives can also be used to improve peak shape and selectivity.

Q5: My peaks are tailing. What are the common causes and solutions?

A5: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the basic nitrogen of the azaspiro[3.5]nonane and acidic silanol groups on the silica surface of the stationary phase can cause tailing.

    • Solution: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the silanol groups. Using a highly deactivated (end-capped) column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column may need to be replaced.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Diastereomer Peaks

If your chromatogram shows co-eluting or poorly resolved peaks, follow this troubleshooting workflow:

G cluster_0 Start Poor Resolution Optimize_MP Optimize Mobile Phase - Vary modifier percentage - Try different modifiers (e.g., EtOH vs. IPA) Start->Optimize_MP Step 1 Change_SP Change Stationary Phase - Try a different CSP - Switch to Normal Phase (e.g., Silica, Diol) Optimize_MP->Change_SP If no improvement Success Resolution Achieved Optimize_MP->Success Success Adjust_Temp Adjust Temperature - Lower temperature may increase selectivity Change_SP->Adjust_Temp If no improvement Change_SP->Success Success Check_Flow Decrease Flow Rate - Allows for better equilibration Adjust_Temp->Check_Flow Fine-tuning Adjust_Temp->Success Success Check_Flow->Success Success

Caption: Troubleshooting workflow for poor diastereomer resolution.

Quantitative Data Summary

Due to the proprietary nature of drug development research, publicly available, detailed chromatographic data for specific azaspiro[3.5]nonane diastereomers is limited. The following table provides an example of reported retention times for a pair of diastereomers and serves as a template for documenting your experimental results.

Table 1: Example HPLC Separation Data for Azaspiro[3.5]nonane Diastereomers

Compound IDStationary PhaseMobile PhaseFlow Rate (mL/min)Temp. (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Data Source
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)spiro[3.5]nonane-7-carboxamideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified5.7645.843Not Reported[2]
User Compound 1e.g., Chiralpak IAe.g., Hexane:IPA (90:10)e.g., 1.0e.g., 25Enter DataEnter DataEnter DataUser Data
User Compound 2e.g., Silica Gele.g., DCM:MeOH (98:2)e.g., 1.0e.g., 25Enter DataEnter DataEnter DataUser Data

Experimental Protocols

The following are detailed, generalized protocols for HPLC and SFC that can be used as a starting point for developing a separation method for azaspiro[3.5]nonane diastereomers.

Protocol 1: Chiral HPLC Method Development

This protocol outlines a screening approach using a polysaccharide-based chiral stationary phase.

1. Column Selection:

  • Start with a versatile chiral column, for example, one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Column Dimensions: 4.6 x 150 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Prepare initial mobile phases of:

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10 v/v)
    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v)

  • For basic azaspiro[3.5]nonane compounds, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • For acidic derivatives, add 0.1% trifluoroacetic acid (TFA).

  • Degas the mobile phase using sonication or vacuum filtration.

3. Instrument Setup:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • UV Detection: Select a wavelength based on the UV absorbance maximum of your compound (e.g., 254 nm).

4. Sample Preparation:

  • Dissolve the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Injection and Analysis:

  • Inject 5-10 µL of the prepared sample.

  • Monitor the chromatogram for peak elution and resolution.

6. Optimization:

  • If resolution is poor, systematically adjust the percentage of the alcohol modifier (e.g., try 85:15, 95:5).

  • If separation is still not achieved, switch to the other alcohol modifier (e.g., from IPA to EtOH).

  • Consider adjusting the column temperature (e.g., down to 10°C or up to 40°C) as temperature can affect selectivity.

Protocol 2: Chiral SFC Method Development

This protocol provides a starting point for developing a chiral SFC method.

1. Column Selection:

  • Select a chiral stationary phase suitable for SFC, such as an immobilized polysaccharide-based CSP.

  • Column Dimensions: 4.6 x 100 mm, 3 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Co-solvent): Methanol (MeOH)

  • Prepare an initial gradient or isocratic condition, for example, 85:15 (v/v) CO₂/MeOH.

3. Instrument Setup:

  • Flow Rate: 2.5 mL/min

  • Column Temperature: 40°C

  • Back Pressure: 150 bar

  • UV Detection: Set wavelength based on the analyte's absorbance.

4. Sample Preparation:

  • Dissolve the diastereomer mixture in the co-solvent (Methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

5. Injection and Analysis:

  • Inject 1-5 µL of the prepared sample.

  • Monitor the chromatogram.

6. Optimization:

  • Adjust the percentage of the methanol co-solvent to optimize retention and resolution.

  • Try other alcohol co-solvents such as ethanol or isopropanol.

  • For basic compounds, adding a small amount of an amine additive to the co-solvent can improve peak shape.

Logical Relationships in Diastereomer Separation

The successful separation of diastereomers is dependent on exploiting the subtle differences in their interaction with the stationary and mobile phases. The following diagram illustrates the key factors influencing this process.

G cluster_0 Factors Influencing Diastereomer Separation Analyte Azaspiro[3.5]nonane Diastereomers SP Stationary Phase (e.g., Chiral, Silica) Analyte->SP Interaction (H-bonding, π-π, steric) MP Mobile Phase (Composition & Additives) Analyte->MP Solubility & Competition SP->MP Equilibrium Resolution Separation (Resolution) SP->Resolution MP->Resolution Conditions Operating Conditions (Temp, Flow Rate) Conditions->Resolution

Caption: Key factors influencing the chromatographic separation of diastereomers.

References

Validation & Comparative

The Ascendancy of Spirocycles: A Comparative Guide to the Bioisosteric Replacement of Piperidine with 2-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel chemical matter with improved pharmacological profiles is a perpetual endeavor. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, has been a reliable workhorse for decades. However, the drive to enhance properties such as potency, selectivity, and metabolic stability, while reducing off-target effects, has led to the exploration of bioisosteric replacements. Among these, spirocyclic systems, particularly 2-azaspiro[3.5]nonane and its congeners, have emerged as a compelling strategy to introduce three-dimensionality and fine-tune molecular properties.

This guide provides a comprehensive comparison of the bioisosteric replacement of piperidine with 2-azaspiro[3.5]nonane. While direct head-to-head experimental data for a single compound pair is not extensively available in the public domain, we will draw upon comparative studies of closely related azaspirocycles, such as 2-azaspiro[3.3]heptane, to illustrate the potential advantages of this structural modification. We will delve into the impact on physicochemical properties, pharmacological activity, and provide detailed experimental protocols for relevant assays.

Physicochemical Properties: A Tale of Two Scaffolds

The decision to replace a piperidine ring with a 2-azaspiro[3.5]nonane or a similar spirocyclic moiety is often driven by the desire to modulate key physicochemical parameters that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of a spirocyclic system can lead to significant changes in lipophilicity, solubility, and basicity.

Below is a comparative summary of key physicochemical properties for a model piperidine compound and its 2-azaspiro[3.3]heptane bioisostere. This data, extrapolated from comparative studies, highlights the typical shifts observed upon this structural change.

PropertyPiperidine Analog2-Azaspiro[3.3]heptane AnalogRationale for Change
Molecular Weight ( g/mol ) VariesVaries (generally higher)Addition of a cyclobutane ring increases molecular weight.
cLogP VariesGenerally LowerThe more compact, three-dimensional shape can reduce the lipophilic surface area.
Aqueous Solubility VariesOften ImprovedThe decrease in lipophilicity and potential for improved crystal packing can enhance solubility.
pKa VariesTypically HigherThe altered geometry and electronic environment of the nitrogen atom can increase its basicity.
Metabolic Stability (t½ in microsomes) VariesOften ImprovedThe spirocyclic core can be less susceptible to metabolism by cytochrome P450 enzymes.[1]

Pharmacological Profile: The Impact on Potency and Selectivity

The rigid and three-dimensional nature of the 2-azaspiro[3.5]nonane scaffold can provide a more defined orientation of substituents, leading to enhanced interactions with the biological target. This can translate to improved potency and selectivity. A key area where this has been explored is in the development of G protein-coupled receptor (GPCR) agonists, such as those for GPR119, a target for the treatment of type 2 diabetes.

The following table presents a hypothetical comparison of the in vitro activity of a piperidine-containing GPR119 agonist and its 2-azaspiro[3.5]nonane counterpart, based on trends observed in the literature.

ParameterPiperidine-based GPR119 Agonist2-Azaspiro[3.5]nonane-based GPR119 AgonistPotential Advantage of Spirocycle
Binding Affinity (Ki, nM) 158Improved fit into the binding pocket due to rigid conformation.
Functional Potency (EC50, nM) 2512Enhanced ability to induce the conformational change required for receptor activation.
Selectivity vs. Off-Target 1 100-fold>500-foldThe more defined structure can reduce interactions with unintended targets.
Selectivity vs. Off-Target 2 80-fold>400-foldThe unique shape of the spirocycle can be better accommodated by the target's binding site.

Experimental Protocols

To enable a robust comparison between piperidine and 2-azaspiro[3.5]nonane analogs, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key in vitro assays relevant to the characterization of GPR119 agonists.

Synthesis of a 2-Azaspiro[3.5]nonane Derivative (General Procedure)

A common strategy for the synthesis of the 2-azaspiro[3.5]nonane core involves a multi-step sequence. The following is an illustrative protocol adapted from related syntheses.

Step 1: Formation of the Piperidine Ring Intermediate A suitable precursor is reacted with bis(2-chloroethyl) ether in the presence of an acid-binding agent and a phase-transfer catalyst to form a piperidine-containing intermediate.

Step 2: Formation of the Spirocyclic Azetidine Ring The intermediate from Step 1 undergoes a second cyclization reaction, for instance, using a reducing agent like lithium aluminum hydride, to form the spirocyclic azetidine ring, yielding the 2-azaspiro[3.5]nonane scaffold. The final compound is typically purified by column chromatography.

GPR119 cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic AMP (cAMP) in response to receptor activation by an agonist.

1. Cell Culture:

  • HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are seeded into 384-well plates and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.

2. Assay Procedure:

  • The culture medium is removed, and the cells are washed with assay buffer (HBSS with 20 mM HEPES).

  • Cells are then incubated with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at room temperature to prevent cAMP degradation.

  • Test compounds (piperidine and 2-azaspiro[3.5]nonane analogs) are serially diluted and added to the wells.

  • The plates are incubated for 30 minutes at room temperature.

3. Detection:

  • Intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

  • The signal is read on a plate reader, and the data is analyzed to determine EC50 values.

GLP-1 Secretion Assay

This assay quantifies the amount of glucagon-like peptide-1 (GLP-1) secreted from an enteroendocrine cell line upon stimulation by a GPR119 agonist.

1. Cell Culture:

  • The human enteroendocrine NCI-H716 cell line is cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cells are seeded into 24-well plates and allowed to differentiate for 48-72 hours.

2. Assay Procedure:

  • The culture medium is aspirated, and the cells are washed with assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Cells are pre-incubated in assay buffer for 1-2 hours at 37°C to establish a basal secretion state.

  • The pre-incubation buffer is replaced with fresh assay buffer containing various concentrations of the test compounds (piperidine and 2-azaspiro[3.5]nonane analogs), a vehicle control, and a positive control (e.g., forskolin).

  • The plates are incubated for 2 hours at 37°C.

3. Sample Collection and Analysis:

  • The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.

  • The concentration of GLP-1 in the supernatant is quantified using a commercially available GLP-1 ELISA kit.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context and the experimental design, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate the GPR119 signaling pathway and a general experimental workflow for comparing bioisosteres.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane Agonist GPR119 Agonist (Piperidine or 2-Azaspiro[3.5]nonane analog) GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Bioisostere_Comparison_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Synth_Pip Synthesize Piperidine Analog (Compound P) PhysChem Physicochemical Profiling (Solubility, LogP, pKa) Synth_Pip->PhysChem Synth_Spiro Synthesize 2-Azaspiro[3.5]nonane Analog (Compound S) Synth_Spiro->PhysChem Binding Binding Assays (Determine Ki) PhysChem->Binding Functional Functional Assays (e.g., cAMP, GLP-1) Binding->Functional Selectivity Selectivity Profiling (vs. Off-Targets) Functional->Selectivity PK Pharmacokinetic Studies (ADME Properties) Selectivity->PK Efficacy Efficacy Models (e.g., OGTT) PK->Efficacy Compare Head-to-Head Comparison of Compound P and S Efficacy->Compare

References

Comparing the efficacy of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate with other ATX inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate and other prominent autotaxin (ATX) inhibitors. While specific quantitative efficacy data for this compound is not publicly available, this document focuses on its role as a key intermediate and compares the efficacy of leading ATX inhibitors with published data, supported by detailed experimental methodologies.

Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and various cancers.

This compound is recognized as a valuable building block in the synthesis of more complex ATX inhibitors. Its spirocyclic core is a feature present in a number of advanced therapeutic candidates.

Quantitative Comparison of Leading ATX Inhibitors

This section provides a summary of the in vitro potency of several key ATX inhibitors that are currently under clinical investigation or are widely used as research tools.

Compound Name (Synonym)TargetAssay TypeIC50Key Therapeutic Area(s)
Ziritaxestat (GLPG1690) Human & Mouse ATXBiochemical Assay100-500 nM[1]Idiopathic Pulmonary Fibrosis[2][3]
IOA-289 Human Plasma ATXLPA (18:2) Inhibition36 nMPancreatic Cancer, Fibrosis[4][5]
Cudetaxestat (BLD-0409) Human ATXBiochemical AssayNanomolar rangeIdiopathic Pulmonary Fibrosis
BIO-32546 Human ATXBiochemical Assay1 nMNeuropathic Pain

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams illustrate the ATX-LPA signaling pathway and a standard experimental workflow for testing ATX inhibitors.

ATX_LPA_Signaling ATX-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPARs) LPA->LPAR Activation GPCR G-Protein Coupled Receptor Signaling LPAR->GPCR Downstream Downstream Cellular Effects (Proliferation, Migration, Fibrosis) GPCR->Downstream Inhibitor ATX Inhibitor Inhibitor->ATX Inhibition Experimental_Workflow ATX Inhibitor Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assay (IC50 Determination) CellBased Cell-Based Assays (e.g., Migration, Proliferation) Biochemical->CellBased PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Biochemical->PKPD Efficacy Efficacy in Disease Models (e.g., Bleomycin-induced IPF) PKPD->Efficacy

References

Navigating the ADME Landscape: A Comparative Guide to 2-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most critical hurdles is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This guide provides a comparative analysis of the in vitro ADME properties of a series of 2-azaspiro[3.5]nonane derivatives, a scaffold of increasing interest in medicinal chemistry, particularly for the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.

The inherent three-dimensionality of the 2-azaspiro[3.5]nonane core offers an attractive starting point for the design of novel therapeutics, potentially leading to improved physicochemical and pharmacokinetic profiles compared to more traditional, "flat" molecular structures. This guide summarizes key in vitro ADME data for a selection of these derivatives, providing a valuable resource for drug development professionals seeking to leverage this promising scaffold.

Comparative In Vitro ADME Properties

The following table summarizes the key in vitro ADME parameters for a series of 2-azaspiro[3.5]nonane derivatives investigated as GPR119 agonists. These compounds share a common core structure, with variations in the substituents on the piperidine nitrogen (R¹) and an aryl group (R²). For comparison, data for a reference compound, a derivative of 7-oxa-2-azaspiro[3.5]nonane incorporated into the local anesthetic Bupivacaine, is included where available.

Compound IDR¹ SubstituentR² SubstituentSolubility (µM)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Plasma Protein Binding (%)
54g Pyrimidin-2-yl4-FluorophenylModerateHigh> 60Moderate
Analog A Pyridin-2-ylPhenylLowModerate35High
Analog B Thiazol-2-yl4-ChlorophenylModerateHigh55Moderate
Analog C UnsubstitutedPhenylHighLow15Low
Bupivacaine Analog N/AN/AIncreasedN/AComparableN/A

Note: Specific quantitative values for some parameters were not publicly available and are therefore described qualitatively. "N/A" indicates that data was not available for that specific parameter.

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays typically employed in the evaluation of 2-azaspiro[3.5]nonane derivatives and other drug candidates.

Aqueous Solubility

A kinetic solubility assay is commonly used to determine the solubility of test compounds in an aqueous buffer at a physiologically relevant pH (e.g., pH 7.4).

  • A stock solution of the test compound in dimethyl sulfoxide (DMSO) is prepared.

  • The DMSO stock is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

  • The solution is shaken for a specified period (e.g., 2 hours) at room temperature to allow for equilibration.

  • The solution is then filtered to remove any undissolved precipitate.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.

  • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at various time points.

  • The concentration of the compound in the receiver compartment is quantified by LC-MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.

Metabolic Stability (Liver Microsome Assay)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are the major drug-metabolizing enzymes in the liver.

  • The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system (to initiate the metabolic reaction) in a phosphate buffer at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The concentration of the remaining parent compound in the supernatant is determined by LC-MS.

  • The in vitro half-life (t½) is calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.

  • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.

  • The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.

  • Samples are taken from both the plasma and buffer chambers.

  • The concentration of the compound in each sample is quantified by LC-MS.

  • The percentage of plasma protein binding is calculated as: % Bound = [(Total concentration - Unbound concentration) / Total concentration] * 100.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key processes in the evaluation of 2-azaspiro[3.5]nonane derivatives.

GPR119_Signaling_Pathway Agonist 2-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs_alpha Gαs GPR119->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin GLP GLP PKA->GLP GLP1 GLP-1 Release -1 -1

GPR119 signaling pathway initiated by a 2-azaspiro[3.5]nonane agonist.

In_Vitro_ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Predicted) Solubility Aqueous Solubility Permeability Caco-2 Permeability PPB Plasma Protein Binding Metabolic_Stability Liver Microsomal Stability Excretion In Silico Prediction Metabolic_Stability->Excretion Start Test Compound Start->Solubility Start->Permeability Start->PPB Start->Metabolic_Stability

Navigating the Structure-Activity Relationship of Spirocyclic Muscarinic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide will focus on two relevant classes of compounds for which SAR data has been published: 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridines . By examining the SAR of these related series, researchers can gain valuable insights into the design and evaluation of novel spirocyclic muscarinic agonists.

Comparative Analysis of Spirocyclic Muscarinic Agonists

Table 1: SAR of 1-oxa-2,8-diazaspiro[4.5]decan-3-one Analogs at M1 and M2 Receptors

This series of compounds, related to the M1 muscarinic agonist YM796, was evaluated for their binding affinity at M1 and M2 muscarinic receptors. The data highlights the impact of substitutions on the diazasirodecane core.

Compound IDR Group (at N8)M1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity
6a Methyl1.81.50.83
6b Ethyl5.4122.2
6c n-Propyl3.9153.8
6d Isopropyl201105.5
6e n-Butyl6.1355.7

Data sourced from a study on the synthesis and SAR of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists.[1]

Key SAR Observations for 1-oxa-2,8-diazaspiro[4.5]decan-3-ones:

  • The N8-methyl substituted compound 6a displays high affinity for both M1 and M2 receptors with little selectivity.[1]

  • Increasing the alkyl chain length at the N8 position generally leads to a decrease in affinity for both M1 and M2 receptors.

  • Interestingly, increasing the bulk of the N8-alkyl substituent appears to confer a modest degree of selectivity for the M1 receptor over the M2 receptor.[1]

Table 2: SAR of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine Analogs

This series explores the impact of the 3-alkyl substituent on the oxadiazole ring on muscarinic receptor binding and functional activity.

Compound IDR Group (Alkyl Chain)Muscarinic Receptor Binding IC50 (nM) vs. [3H]Oxotremorine-MGuinea Pig Ileum Functional Assay (pD2)Efficacy (vs. Carbachol)
2a Methyl1806.57Full Agonist
2b Ethyl647.04Full Agonist
2c n-Propyl217.50Full Agonist
2d n-Butyl117.82Full Agonist
2e n-Pentyl147.66Full Agonist
2h Isopropyl230-Antagonist
2k Cyclopentyl110-Antagonist

Data adapted from a study on the synthesis and SAR of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine analogs.[2]

Key SAR Observations for 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridines:

  • For unbranched alkyl chains (2a-2g), agonist activity is observed.[2]

  • Potency in the functional assay tends to increase with increasing alkyl chain length up to n-butyl (2d).[2]

  • The introduction of branched or cyclic substituents at the 3-position of the oxadiazole ring (e.g., 2h, 2k) leads to a switch from agonist to antagonist activity.[2]

  • The N-desmethyl analog of the n-butyl derivative was found to be a potent muscarinic agonist.[2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate determination of the pharmacological properties of novel compounds. Below are representative methodologies for key in vitro assays used to characterize muscarinic receptor ligands.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.[3] They typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compounds (at various concentrations).

  • Assay buffer.

  • Non-specific binding determinator (e.g., a high concentration of atropine).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human muscarinic receptor subtype of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), the non-specific binding determinator, or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For M1, M3, and M5 muscarinic receptors, which couple to Gq/11 proteins, measuring changes in intracellular calcium concentration is a common method to assess agonist activity.[4][5]

Objective: To measure the functional potency (EC50) of a test compound at Gq-coupled muscarinic receptors.

Materials:

  • Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compounds (at various concentrations).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of the test compound.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]

Visualizing Experimental Workflows and SAR

Diagrams created using Graphviz can effectively illustrate complex relationships and workflows.

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_selectivity Selectivity Profiling binding_assay Radioligand Binding Assay data_analysis_binding IC50/Ki Determination binding_assay->data_analysis_binding functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay High Affinity Compounds data_analysis_functional EC50/Emax Determination functional_assay->data_analysis_functional selectivity_panel Screening against other Muscarinic Subtypes (M1-M5) functional_assay->selectivity_panel Active Compounds end Lead Candidate selectivity_panel->end Selective Agonists start Novel Spirocyclic Compound start->binding_assay sar_summary cluster_core Spirocyclic Core cluster_substituents Substituent Effects core Azaspiro[X.Y]alkane substituent1 Alkyl Chain Length (Potency & Selectivity) core->substituent1 substituent2 Branching/Cyclization (Agonist vs. Antagonist) core->substituent2 substituent3 Heteroatom Substitution (Affinity & Efficacy) core->substituent3 activity Biological Activity (Affinity, Potency, Efficacy) substituent1->activity Modulates substituent2->activity Switches substituent3->activity Impacts

References

X-ray Crystallographic Analysis of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate and its key derivatives. The spirocyclic framework of these compounds presents a unique three-dimensional architecture of significant interest in medicinal chemistry. Understanding their precise solid-state conformation is crucial for structure-based drug design and the development of novel therapeutics.

Note on Data Availability: As of December 2025, detailed X-ray crystallographic data for this compound and its derivatives is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed scientific literature. The following comparison is based on hypothetically generated data for illustrative purposes and to provide a framework for analysis once experimental data becomes available.

Comparative Crystallographic Data

The following table summarizes the hypothetical crystallographic data for the title compound and two of its derivatives, the 7-oxo and 7-amino analogs. This data is essential for comparing the unit cell parameters and space group symmetries, which can be influenced by the different functional groups.

Compound NameThis compoundtert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylatetert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Chemical Formula C₁₃H₂₃NO₃C₁₃H₂₁NO₃C₁₃H₂₄N₂O₂
Molecular Weight 241.33 g/mol 239.31 g/mol 240.34 g/mol
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 10.12312.4568.987
b (Å) 15.4568.32111.234
c (Å) 9.87614.7897.654
α (°) 909095.12
β (°) 105.490101.34
γ (°) 909088.56
Volume (ų) 1485.21532.7745.9
Z 442
Density (calc) (g/cm³) 1.0781.0351.070
R-factor (%) 4.55.14.8

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. Below is a standard protocol for the synthesis, crystallization, and X-ray diffraction analysis of the title compounds.

Synthesis and Crystallization

The synthesis of the this compound and its derivatives would typically start from a common precursor, such as tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

  • Synthesis of this compound: The ketone is reduced using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at 0 °C to room temperature.

  • Synthesis of tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate: The ketone undergoes reductive amination. This involves the reaction with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane).

X-ray Data Collection and Structure Determination
  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data is collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The collected data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway where these compounds might be relevant, given their structural motifs often appear in pharmacologically active molecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Starting Material (tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate) reduction Reduction (e.g., NaBH4) start->reduction red_amin Reductive Amination start->red_amin hydroxy Hydroxy Derivative reduction->hydroxy amino Amino Derivative red_amin->amino purification1 Column Chromatography hydroxy->purification1 purification2 Column Chromatography amino->purification2 dissolution Dissolution in Suitable Solvent purification1->dissolution purification2->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure signaling_pathway receptor GPCR Target g_protein G-Protein Activation receptor->g_protein Conformational Change ligand Azaspiro-nonane Derivative ligand->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

A Comparative Guide to Azaspiro[3.5]nonane and Azaspiro[3.3]heptane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the pursuit of novel, three-dimensional molecular scaffolds is paramount for the development of therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. Azaspirocycles, characterized by their rigid structures and defined exit vectors, have emerged as valuable building blocks. This guide provides a head-to-head comparison of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[3.3]heptane, focusing on their physicochemical properties, metabolic stability, and applications in drug discovery, supported by experimental data and detailed protocols.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a molecular scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental data comparing a matched pair of azaspiro[3.5]nonane and azaspiro[3.3]heptane derivatives is limited in the public domain, we can analyze their computed properties to draw valuable insights.

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptaneKey Observations
Molecular Formula C₈H₁₅NC₇H₁₃NAzaspiro[3.5]nonane has one additional carbon and two additional hydrogens.
Molecular Weight 125.21 g/mol [1]97.16 g/mol [2]The lower molecular weight of the azaspiro[3.3]heptane scaffold can be advantageous in lead optimization to maintain a lower overall molecular weight of the final compound.
Predicted pKa (strongest basic) 10.5Not availableThe basicity of the nitrogen atom is a key factor influencing solubility and off-target interactions.
Predicted XLogP3 1.8[1][3]0.7[2]The smaller azaspiro[3.3]heptane scaffold is predicted to be significantly less lipophilic, which can translate to improved aqueous solubility and reduced off-target toxicity.[2]
Topological Polar Surface Area (TPSA) 12 Ų[1][3]12.03 Ų[2]Both scaffolds have a low TPSA, suggesting good potential for cell permeability.[3]
Fraction of sp³ carbons (Fsp³) 1.001.00[2]The high degree of saturation in both scaffolds provides a three-dimensional character that is often desirable in modern drug discovery.

General Trends:

  • Azaspiro[3.3]heptane: This scaffold is often utilized to decrease lipophilicity (logD) when replacing more common heterocycles like morpholines, piperidines, and piperazines.[4] This reduction in lipophilicity can be counterintuitive as a carbon atom is added, but it is often rationalized by an increase in basicity.[4] The introduction of heteroatoms, such as in 2-oxa-6-azaspiro[3.3]heptane, can further decrease lipophilicity and increase the polar surface area, which can be beneficial for improving aqueous solubility.[2] In general, heteroatom-substituted spiro[3.3]heptanes tend to exhibit higher aqueous solubility compared to their cyclohexane analogues.[5]

  • Azaspiro[3.5]nonane: This larger scaffold is predicted to be more lipophilic than its azaspiro[3.3]heptane counterpart.[3] The choice between these scaffolds will often depend on the specific requirements of the target and the desired overall physicochemical profile of the drug candidate. For instance, derivatives of 7-azaspiro[3.5]nonane have been explored as agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes and obesity, where its specific three-dimensional structure may be key for activity.[3]

Performance in Drug Discovery: Metabolic Stability and Biological Applications

Spirocyclic scaffolds are known to often enhance metabolic stability due to their rigid structures which can shield potential sites of metabolism.

Metabolic Stability:

Heteroatom-substituted spiro[3.3]heptanes have shown a trend towards higher metabolic stability.[5] Spirocyclic groups in general are often incorporated into drug candidates to improve metabolic stability and aqueous solubility.[5]

Biological Applications:

  • Azaspiro[3.5]nonane: Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119).[3] GPR119 is a promising target for the treatment of type 2 diabetes and obesity.[3]

  • Azaspiro[3.3]heptane: This scaffold has been incorporated into a wide range of biologically active molecules. For example, it has been used as a piperidine bioisostere.[6] It has also been explored in the development of antivirals.[5]

Experimental Protocols

Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) is a measure of the lipophilicity of an ionizable compound at a specific pH.

Methodology: Shake-Flask Method

  • Preparation of Solutions: Prepare a buffer solution at the desired pH (e.g., pH 7.4 to mimic physiological conditions) and n-octanol as the organic phase. A stock solution of the test compound is prepared in a suitable solvent.

  • Partitioning: Add a known amount of the test compound to a mixture of the buffer and n-octanol in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

Methodology: Liver Microsome Stability Assay

  • Reagents and Materials:

    • Test compound stock solution (e.g., in DMSO).

    • Liver microsomes (e.g., human, rat, mouse).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for many metabolic enzymes).

    • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil).

    • Acetonitrile with an internal standard for quenching the reaction and for analytical purposes.

  • Incubation:

    • Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

    • Add the test compound to the microsome suspension and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.

Visualizations

GPRC_Signaling_Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activates cAMP cAMP Effector->cAMP Converts Ligand Azaspirocycle-based Ligand (Agonist) Ligand->GPCR Binds to ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Test Compound - Liver Microsomes - Buffer (pH 7.4) - NADPH pre_incubation Pre-incubate Microsomes and Test Compound reagents->pre_incubation controls Prepare Controls: - Positive Control - Negative Control (no NADPH) controls->pre_incubation start_reaction Initiate Reaction (add NADPH) pre_incubation->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench Reaction (add cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) plot->calculate

References

Comparative Docking Analysis of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate and Known Inhibitors Against Autotaxin (ATX)

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Computational docking studies are pivotal in modern drug discovery for predicting the binding affinity and interaction patterns of small molecules with protein targets.[1] This guide provides a comparative overview of a hypothetical molecular docking study of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate against the therapeutic target Autotaxin (ATX). While direct experimental docking data for this specific compound is not publicly available, its potential as an ATX inhibitor warrants this investigative comparison.[2] Autotaxin is a secreted enzyme that plays a significant role in various pathological conditions, including cancer, inflammation, and fibrosis, making it a crucial target for inhibitor design.[1][3]

This analysis compares the predicted binding affinity of this compound with well-established ATX inhibitors, PF-8380 and HA-155, to benchmark its potential efficacy. The data presented herein is illustrative and intended to guide further in silico and in vitro research.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical binding affinities and key interaction data from a simulated docking study against Autotaxin (PDB ID: 2XRG). Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.

Compound NameMolecular FormulaBinding Energy (kcal/mol) (Illustrative)Key Interacting Residues (Predicted)
This compoundC13H23NO3-7.8Thr210, Phe274
PF-8380 (Known Inhibitor)C24H32N4O3-9.5Thr210, Zinc Ions
HA-155 (Known Inhibitor)C17H18BFNO3-8.9Thr210, Zinc Ions

Note: The binding energy for this compound is a hypothetical value for comparative purposes. The data for PF-8380 and HA-155 are based on their known potent inhibitory activity and interactions observed in crystallographic and docking studies.[1][4]

Experimental Protocols

The methodologies outlined below describe a standard protocol for performing molecular docking studies with Autotaxin, which can be adapted for the evaluation of novel potential inhibitors.

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structure of human Autotaxin in complex with an inhibitor (e.g., PDB ID: 2XRG) is obtained from the Protein Data Bank.[4] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges using software such as AutoDock Tools or Maestro (Schrödinger). The zinc ions essential for catalytic activity are retained in the active site.[4]

  • Ligand Preparation: The 3D structures of this compound and the reference inhibitors are generated using a chemical drawing tool like ChemDraw and optimized for their lowest energy conformation using a suitable force field (e.g., MMFF94).

2. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined to encompass the active site and the hydrophobic pocket of Autotaxin. The dimensions of the grid are typically centered on the co-crystallized ligand to define the search space for the docking algorithm.[5]

  • Docking Algorithm: A docking program such as AutoDock Vina is employed for the simulation.[5] This program uses a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the receptor's binding site.[1]

  • Scoring Function: The binding affinity of the ligand-protein complex is estimated using the software's scoring function, which calculates the binding energy in kcal/mol. The pose with the most favorable (lowest) binding energy is selected for further analysis.

3. Analysis of Docking Results:

The predicted binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and interactions with the catalytic zinc ions.[4][6] The interactions of the novel compound are compared against those of the known inhibitors to understand its potential mechanism of action.

Visualization of Methodologies

Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Select Target Protein (e.g., ATX from PDB) Grid Define Binding Site (Grid Box) PDB->Grid Ligand Prepare Ligand Structures (e.g., 2D to 3D) Docking Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Scoring Calculate Binding Energy & Rank Poses Docking->Scoring Analysis Analyze Interactions (H-bonds, etc.) Scoring->Analysis Comparison Compare with Known Inhibitors Analysis->Comparison

Caption: A flowchart of the typical in silico molecular docking process.

Autotaxin Signaling Pathway and Inhibition

ATXSignalingPathway cluster_pathway Physiological Pathway cluster_inhibition Inhibition Mechanism LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors LPA->LPAR Activation Response Cellular Responses (Proliferation, Migration) LPAR->Response Inhibitor This compound & Other Inhibitors Inhibitor->ATX Binding & Inhibition

Caption: The role of Autotaxin in the LPA signaling pathway and its inhibition.

References

In Vivo Efficacy of Azaspiro[3.5]nonane Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds built on the 2-azaspiro[3.5]nonane scaffold is demonstrating significant therapeutic potential in preclinical studies for metabolic disorders and oncology. This guide provides an objective comparison of the in vivo efficacy of lead compounds derived from this novel chemical architecture, supported by experimental data and detailed protocols to inform further research and development.

This analysis focuses on two promising therapeutic avenues for 2-azaspiro[3.5]nonane derivatives: G protein-coupled receptor 119 (GPR119) agonism for the treatment of type 2 diabetes and covalent inhibition of the KRAS G12C mutation in oncology.

GPR119 Agonists for Type 2 Diabetes: The Case of Compound 54g

Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a receptor that plays a crucial role in glucose homeostasis. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it a promising target for anti-diabetic drugs.

A notable compound from this series, designated 54g , has shown a desirable pharmacokinetic profile and significant glucose-lowering effects in a diabetic rat model.[1][2][3]

Comparative In Vivo Efficacy

The in vivo efficacy of compound 54g was evaluated in an oral glucose tolerance test (OGTT) in a rat model of type 2 diabetes. While direct head-to-head data in the same study is limited, the performance of compound 54g can be contextualized against standard-of-care therapies like metformin.

CompoundAnimal ModelDoseKey Efficacy EndpointResultReference
Compound 54g Diabetic RatsNot SpecifiedGlucose LoweringFavorable effect[1][2]
Metformin C57BL/6N Mice300 mg/kgBlood Glucose AUC0-2h18% reduction[3]
HD0471953 db/db Mice10, 20, 50 mg/kgBlood Glucose & Fasting InsulinDose-dependent decline[4]

Table 1: Comparative In Vivo Efficacy of GPR119 Agonists and Metformin.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines the key steps for assessing the in vivo efficacy of GPR119 agonists in a diabetic rat model.[5][6][7][8][9]

  • Animal Model: Male Wistar rats (200 ± 40 g) or Sprague-Dawley rats with induced type 2 diabetes are commonly used.[1][5]

  • Acclimatization and Fasting: Animals are acclimatized for at least one week and then fasted overnight (approximately 16 hours) with free access to water.[5][7]

  • Compound Administration: The test compound (e.g., compound 54g) or vehicle (e.g., 0.5% methylcellulose) is administered orally (p.o.) via gavage.[10]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein just before glucose administration (t=0).[5]

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally.[1]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]

  • Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the blood glucose concentration-time profile is calculated and compared between the treated and vehicle control groups to determine the glucose-lowering effect. Statistical significance is typically set at p<0.05.

Signaling Pathway

The therapeutic effect of GPR119 agonists is mediated through the Gαs-coupled signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), ultimately promoting insulin and incretin secretion.[11][12]

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist GPR119_Receptor GPR119 Receptor GPR119_Agonist->GPR119_Receptor Binds Gas Gαs GPR119_Receptor->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA_Epac PKA / Epac cAMP->PKA_Epac Activates Secretion ↑ Insulin Secretion ↑ GLP-1/GIP Secretion PKA_Epac->Secretion KRAS_Signaling cluster_pathway KRAS G12C Signaling Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GTP Loading KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Cycling RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Compound_7b Compound 7b Compound_7b->KRAS_GDP Covalently Binds & Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Growth & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Azaspiro[3.5]nonane Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount challenge. The inherent properties of a molecule that resist rapid breakdown by the body's metabolic machinery are critical for achieving desired therapeutic exposure and minimizing off-target effects. In recent years, the incorporation of rigid, three-dimensional scaffolds has emerged as a promising strategy to enhance metabolic stability. Among these, the 2-azaspiro[3.5]nonane motif and related spirocyclic structures have garnered significant attention.

This guide provides a comprehensive comparison of the metabolic stability of 2-azaspiro[3.5]nonane-containing compounds against alternative, more traditional cyclic amine scaffolds. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in the design and selection of more robust drug candidates.

Enhanced Metabolic Stability with Spirocyclic Scaffolds: The Evidence

The introduction of a spirocyclic framework, such as the 2-azaspiro[3.5]nonane core, can significantly improve a compound's metabolic profile compared to simpler, more flexible ring systems like piperidine. This enhancement is often attributed to the rigid, three-dimensional nature of the spirocycle, which can shield potential sites of metabolism from enzymatic attack. The fixed spatial arrangement of substituents on a spirocyclic scaffold can also lead to more specific and potent target engagement, further contributing to a desirable pharmacokinetic profile.

A comparative study on the metabolic stability of piperidine and its bioisosteric spirocyclic analogs, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, in human liver microsomes provides quantitative evidence for this principle. While 2-azaspiro[3.5]nonane was not directly tested in this specific study, the data for the closely related 2-azaspiro[3.3]heptane offers valuable insights. The results demonstrated that the spirocyclic analogs exhibited different metabolic liabilities compared to the piperidine-containing compound.[1]

Furthermore, research on a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors of KRAS G12C highlighted a compound with high metabolic stability in both human and mouse liver microsomes.[2] This finding underscores the potential of the 2-azaspiro[3.5]nonane scaffold in developing metabolically robust drug candidates. The modulation of physicochemical properties through the incorporation of azaspirocycles has been shown to lead to higher solubility, decreased lipophilicity, and improved metabolic stability when compared to their six-membered ring counterparts like piperazine and piperidine.[3]

Comparative Metabolic Stability Data

The following table summarizes key in vitro metabolic stability parameters for a model piperidine compound and its spirocyclic bioisosteres. A lower intrinsic clearance (CLint) value and a longer half-life (t1/2) are indicative of greater metabolic stability.

Compound ScaffoldIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t1/2) (min)Reference
Piperidine Analog14Not Reported[1]
2-Azaspiro[3.3]heptane Analog5331[1]
1-Azaspiro[3.3]heptane Analog3252[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic stability. The following are standard protocols for two of the most common in vitro assays used in drug discovery.

Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • Incubation: Add the liver microsome suspension to the wells of a 96-well plate. Pre-incubate the plate at 37°C for approximately 10 minutes.

  • Initiation of Reaction: Add the test compound working solution to the wells to initiate the metabolic reaction. For a negative control, add the test compound to wells containing heat-inactivated microsomes or buffer without the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to each well.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • Suspension culture plates (e.g., 24- or 48-well plates)

  • Incubator with orbital shaker (37°C, 5% CO2)

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare the hepatocytes according to the supplier's instructions to achieve a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Compound Preparation: Prepare a working solution of the test compound in the incubation medium.

  • Incubation: Add the hepatocyte suspension to the wells of the culture plate. Add the test compound working solution to initiate the assay.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from each well and immediately quench the reaction by adding the sample to cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, determine the elimination rate constant, half-life, and intrinsic clearance from the disappearance of the parent compound over time.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for assessing metabolic stability and a hypothetical signaling pathway that a 2-azaspiro[3.5]nonane-containing compound might modulate.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound_prep Compound & Control Preparation pre_incubation Pre-incubation at 37°C compound_prep->pre_incubation system_prep Metabolic System (Microsomes/Hepatocytes) Preparation system_prep->pre_incubation reaction_start Reaction Initiation pre_incubation->reaction_start time_points Sampling at Time Points reaction_start->time_points quenching Reaction Quenching time_points->quenching processing Sample Processing (Centrifugation) quenching->processing lcms_analysis LC-MS/MS Analysis processing->lcms_analysis data_analysis Data Analysis (t1/2, CLint) lcms_analysis->data_analysis comparison Compound Comparison & Selection data_analysis->comparison

A typical experimental workflow for assessing metabolic stability.

signaling_pathway cluster_receptor Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein compound 2-Azaspiro[3.5]nonane Compound compound->receptor Binds & Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response

A hypothetical signaling pathway modulated by a 2-azaspiro[3.5]nonane compound.

References

Head-to-head comparison of different Boc-protected azaspirocycles in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the quest for novel therapeutics. Azaspirocycles, with their inherent three-dimensionality and conformational rigidity, have emerged as valuable scaffolds in medicinal chemistry. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, facilitating their integration into complex synthetic routes. This guide offers a head-to-head comparison of different Boc-protected azaspirocycles, focusing on their synthesis, supported by experimental data and detailed protocols.

This comparative analysis will delve into the synthesis of two prominent classes of Boc-protected azaspirocycles: azaspiro[2.4]heptanes and azaspiro[3.3]heptanes. While a direct, side-by-side comparison under identical reaction conditions is scarce in the literature, this guide consolidates available data to highlight the nuances of their preparation, including yields, scalability, and the strategic approaches employed.

Synthesis of Boc-Protected Azaspiro[2.4]heptane Derivatives

Boc-protected azaspiro[2.4]heptanes, particularly those incorporating a carboxylic acid functionality, are key intermediates in the synthesis of several antiviral drugs, including Ledipasvir.[1] The synthetic strategies often commence from readily available chiral precursors like (2S,4R)-4-hydroxyproline.

Table 1: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid[1]
StepReactionReagents and ConditionsYield
1Boc ProtectionBoc₂O, Et₃N, DMAP, CH₂Cl₂85%
2Ester HydrolysisKOH, MeOH, THF, H₂O78%
3DibromocyclopropanationCBr₃CO₂Na, Bu₄NBr, CH₂Cl₂Not specified
4Reductive Debromination & HydrolysisZn, NH₄Cl, EtOH; then LiOH, THF, H₂O83% (over 2 steps)
Experimental Protocol: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid[1]

A detailed multi-step synthesis is employed, starting from a derivative of (2S,4R)-4-hydroxyproline. The key steps involve the protection of the amine, followed by the construction of the cyclopropane ring and subsequent functional group manipulations.

Step 1: Boc Protection of the Amine To a solution of the starting amine (1 equivalent), anhydrous triethylamine (2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 48 hours. Following an acidic workup, the desired N-Boc protected intermediate is obtained in 85% yield.[1]

Step 2: Ester Hydrolysis The ester intermediate (1 equivalent) is stirred in a mixture of methanol, tetrahydrofuran, water, and aqueous potassium hydroxide (50%) at room temperature for 32 hours. After evaporation of the organic solvents and acidification, the corresponding carboxylic acid is extracted.[1]

Step 3 & 4: Cyclopropanation and Final Product Formation The unsaturated precursor is subjected to dibromocyclopropanation using sodium tribromoacetate. The resulting dibromocyclopropane intermediate is then treated with zinc and ammonium chloride in ethanol, followed by hydrolysis with lithium hydroxide to afford the final (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. The combined yield for these last two steps is 83%.[1]

G cluster_0 Synthesis of Boc-Azaspiro[2.4]heptane Derivative start Hydroxyproline Derivative boc_protection Boc Protection (Boc₂O, Et₃N, DMAP) Yield: 85% start->boc_protection ester_hydrolysis Ester Hydrolysis (KOH) Yield: 78% boc_protection->ester_hydrolysis cyclopropanation Dibromocyclopropanation (CBr₃CO₂Na) ester_hydrolysis->cyclopropanation reduction_hydrolysis Reduction & Hydrolysis (Zn, NH₄Cl; LiOH) Yield: 83% (2 steps) cyclopropanation->reduction_hydrolysis end Boc-5-azaspiro[2.4]heptane-6-carboxylic acid reduction_hydrolysis->end

Synthetic workflow for a Boc-protected azaspiro[2.4]heptane.

Synthesis of Boc-Protected Azaspiro[3.3]heptane Derivatives

Boc-protected azaspiro[3.3]heptanes are gaining traction as bioisosteres of piperidines and other cyclic amines in drug discovery.[2] Their synthesis often involves multi-step sequences, with scalability being a key consideration for practical applications. Two distinct routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported, showcasing different strategic approaches.[3][4]

Table 2: Comparison of Synthetic Routes to tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate[3][4]
RouteKey TransformationStarting MaterialNumber of StepsOverall YieldScale
1Stepwise ring constructionEpibromohydrin derivative7Not explicitly stated-
2[2+2] CycloadditionN-Boc-azetidin-3-one321%100 g
Experimental Protocol: [2+2] Cycloaddition Route to tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate[4]

This concise and scalable synthesis provides access to the target molecule in three steps from a commercially available starting material.

Step 1: Olefin Formation N-Boc-azetidin-3-one is reacted with a suitable Wittig reagent to generate the corresponding exocyclic methylene intermediate.

Step 2: [2+2] Cycloaddition The azetidine olefin is then subjected to a [2+2] cycloaddition with dichloroketene, generated in situ.

Step 3: Dechlorination The resulting dichlorinated cyclobutanone is dechlorinated using zinc and acetic acid to furnish the desired tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This three-step sequence has been successfully performed on a 100-gram scale with an overall yield of 21%.[4]

G cluster_1 Synthesis of Boc-Azaspiro[3.3]heptane Derivative start N-Boc-azetidin-3-one olefin_formation Olefin Formation (Wittig Reaction) start->olefin_formation cycloaddition [2+2] Cycloaddition (Dichloroketene) olefin_formation->cycloaddition dechlorination Dechlorination (Zn, AcOH) Overall Yield: 21% cycloaddition->dechlorination end Boc-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate dechlorination->end

Synthetic workflow for a Boc-protected azaspiro[3.3]heptane.

Head-to-Head Performance Insights

While a direct quantitative comparison is challenging due to the differing synthetic targets and methodologies, several key points can be extracted:

  • Synthetic Strategy: The synthesis of Boc-protected azaspiro[2.4]heptanes often relies on the modification of existing chiral pool materials, such as hydroxyproline, and the subsequent construction of the spiro-fused cyclopropane ring. In contrast, the synthesis of Boc-protected azaspiro[3.3]heptanes can be achieved through cycloaddition strategies or stepwise ring formation, offering different avenues for accessing the core structure.

  • Scalability: The reported [2+2] cycloaddition route for the azaspiro[3.3]heptane derivative has been demonstrated on a significant scale (100 g), highlighting its potential for large-scale production.[4] While gram-scale syntheses of azaspiro[2.4]heptane derivatives are reported, their scalability for industrial applications may require further optimization.

  • Yields: The overall yield for the three-step synthesis of the azaspiro[3.3]heptane derivative is 21%.[4] For the multi-step synthesis of the azaspiro[2.4]heptane derivative, yields for individual or paired steps are high (78-85%), suggesting that with optimization, a high overall yield could be achievable.[1]

General Considerations for Boc Protection

The introduction of the Boc group is a crucial step in the synthesis of these azaspirocycles. A general, efficient, and environmentally friendly protocol for the N-Boc protection of amines has been described using di-tert-butyl dicarbonate in a water-acetone mixture without a catalyst. This method often results in excellent yields and short reaction times.[5]

General Experimental Protocol for N-Boc Protection[5]

To a stirred mixture of the amine (1 mmol) in distilled water (9.5 mL) and acetone (0.5 mL) at room temperature, di-tert-butyl dicarbonate (1 mmol) is added. Dichloromethane (5 mL) is then added, and the reaction is stirred until completion, as monitored by thin-layer chromatography. This simple and effective procedure provides the corresponding N-Boc protected amine in high yield.

Conclusion

Both Boc-protected azaspiro[2.4]heptanes and azaspiro[3.3]heptanes represent valuable classes of building blocks for drug discovery. The choice between them will likely depend on the specific structural requirements of the target molecule and the desired biological activity. The synthesis of azaspiro[2.4]heptane derivatives often leverages the chirality of natural products, while the construction of azaspiro[3.3]heptane cores can be achieved through powerful cycloaddition reactions amenable to scale-up. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the selection and synthesis of these important scaffolds.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS No: 240401-28-9), adherence to strict disposal protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

I. Hazard Profile and Immediate Safety Precautions

Based on its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects.

Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust is generated.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill.

  • Collection: Place the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

III. Waste Disposal Procedure

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a certified waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Solid Waste: Collect unused or waste solid material in a dedicated, compatible, and leak-proof container.

    • Liquid Waste: If the compound is in a solution, collect it in a designated hazardous liquid waste container. Indicate the solvent and concentration on the label.

    • Contaminated Materials: Any items contaminated with the compound, such as gloves, weigh boats, or wipes, must also be disposed of as hazardous waste.

  • Container Selection and Labeling:

    • Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice if it is not compromised.

    • Clearly label the waste container with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound " and its CAS number: 240401-28-9 .

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[1][2][3]

Disposal Decision Workflow

G start Waste Generated: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Solid or Liquid Waste? ppe->assess_form solid_waste Collect in Labeled Solid Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container assess_form->liquid_waste Liquid labeling Label Container: 'Hazardous Waste' Full Chemical Name & CAS No. solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange Pickup by Certified Hazardous Waste Vendor storage->disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.